Trpm4-IN-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H14ClNO4 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
4-chloro-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H14ClNO4/c20-13-8-9-15(19(23)24)16(10-13)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
OKFVCWAYHJMQFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TRPM4-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRPM4-IN-2 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its direct effects on TRPM4 channel activity and the subsequent impact on downstream cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating TRPM4 as a therapeutic target in various diseases, including cancer.
Introduction to TRPM4
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations such as Na+ and K+, but impermeable to Ca2+.[1][2] Its activation is triggered by an increase in intracellular calcium concentration ([Ca2+]i).[1][2] Upon opening, TRPM4 allows an influx of Na+ ions, leading to membrane depolarization. This change in membrane potential plays a crucial role in modulating a variety of cellular processes by influencing the driving force for Ca2+ entry through other channels.[3][4] Dysregulation of TRPM4 function has been implicated in several pathologies, including cardiovascular diseases and various types of cancer, making it an attractive target for therapeutic intervention.[4][5]
This compound: A Potent Inhibitor of TRPM4
This compound is a small molecule compound identified as a potent inhibitor of the TRPM4 channel.[5] Electrophysiological studies have demonstrated its direct inhibitory effect on TRPM4-mediated currents.
Quantitative Data
The inhibitory potency of this compound on the TRPM4 channel has been quantified through various experimental assays.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.16 µM | - | [5] |
| Current Inhibition | 88 ± 9% | DU145 | [5] |
Mechanism of Action: From Channel Inhibition to Cellular Effects
The primary mechanism of action of this compound is the direct blockade of the TRPM4 ion channel. This initial event triggers a cascade of downstream effects by modulating intracellular signaling pathways that are sensitive to changes in membrane potential and calcium homeostasis.
Modulation of Intracellular Calcium Signaling
By inhibiting the Na+ influx through TRPM4, this compound prevents membrane depolarization. This, in turn, preserves the electrochemical gradient for Ca2+ entry through store-operated calcium (SOC) channels and other calcium-permeable channels.[3][4] The modulation of intracellular Ca2+ levels is a critical event that influences a multitude of cellular functions.
Impact on Cancer-Related Signaling Pathways
In the context of cancer, particularly prostate cancer, the inhibition of TRPM4 by compounds like this compound has been shown to affect key signaling pathways that drive tumor progression.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that TRPM4 expression is associated with the activation of this pathway in cancer cells.[6] Inhibition of TRPM4 can lead to the downregulation of PI3K/AKT/mTOR signaling, thereby reducing cancer cell proliferation and survival.[1]
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. TRPM4 has been demonstrated to regulate the stability and nuclear translocation of β-catenin, a key effector of the Wnt pathway.[1][2] By modulating the activity of GSK-3β, a negative regulator of β-catenin, TRPM4 influences the transcriptional activity of β-catenin target genes involved in cell proliferation and invasion.[1][7] Inhibition of TRPM4 with compounds such as this compound is expected to disrupt this process, leading to decreased β-catenin signaling and a reduction in cancer cell malignancy.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is used to measure the effect of this compound on TRPM4 channel currents.
-
Cell Culture: HEK293 cells stably or transiently expressing human TRPM4 are commonly used.
-
Pipette Solution (Intracellular):
-
140 mM Cs-glutamate
-
10 mM HEPES
-
1 mM MgCl2
-
0.5 mM EGTA
-
Free Ca2+ adjusted to desired concentration (e.g., 300 µM to activate TRPM4)
-
pH adjusted to 7.2 with CsOH
-
-
Bath Solution (Extracellular):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH
-
-
Voltage Protocol:
-
Hold cells at a holding potential of -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 200 ms to elicit currents.
-
Alternatively, use step protocols to measure steady-state currents at various potentials.
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition system.
-
Analyze the current-voltage (I-V) relationship and the effect of this compound at various concentrations to determine the IC50.
-
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.[8][9]
-
Cell Seeding: Plate cancer cells (e.g., PC3, DU145) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[8]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours, or until a color change is apparent.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blotting
This technique is used to analyze the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like PI3K/AKT and Wnt/β-catenin.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, p-GSK-3β, GSK-3β, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Immunofluorescence for β-catenin Localization
This method is used to visualize the effect of this compound on the subcellular localization of β-catenin.[10]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze the images to determine the nuclear-to-cytoplasmic ratio of β-catenin fluorescence intensity.[10]
-
Intracellular Calcium Measurement (Fura-2 AM)
This assay measures changes in intracellular calcium concentration in response to TRPM4 inhibition.
-
Cell Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator) in a suitable buffer (e.g., HBSS) at 37°C.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation and Inhibition:
-
Stimulate the cells to induce a calcium response (e.g., with a GPCR agonist).
-
Apply this compound to observe its effect on the calcium signal.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPM4 channel. Its mechanism of action involves the direct inhibition of TRPM4, leading to the modulation of intracellular calcium signaling and the subsequent alteration of key cellular pathways such as PI3K/AKT/mTOR and Wnt/β-catenin. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting TRPM4 with inhibitors like this compound in various disease models.
References
- 1. TRPM4 regulates Akt/GSK3‐β activity and enhances β‐catenin signaling and cell proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM4 regulates Akt/GSK3-β activity and enhances β-catenin signaling and cell proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Multiple immunofluorescence assay identifies upregulation of Active β-catenin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Trpm4-IN-2: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective TRPM4 Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Trpm4-IN-2 (also known as NBA), a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated non-selective cation channel implicated in various physiological and pathological processes, making it an attractive therapeutic target for conditions such as cardiac arrhythmias, immune disorders, and certain cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical features governing the inhibitory activity of this compound and its analogs, along with detailed experimental protocols and pathway visualizations.
Structure-Activity Relationship (SAR) of this compound and Analogs
The core scaffold of this compound belongs to the aryloxyacyl-anthranilic acid class of compounds. Systematic modifications of this scaffold have revealed key structural features essential for potent TRPM4 inhibition. The following table summarizes the quantitative SAR data for this compound and a selection of its analogs, primarily based on a sodium influx screening assay in HEK293 cells overexpressing human TRPM4.[3]
| Compound ID | R1 | R2 | R3 | Linker | Aryloxy Group | IC50 (µM) | Ligand Efficiency (LE) |
| This compound (NBA/6) | H | 4-Cl | H | -NH-CO-CH2-O- | 1-Naphthyl | 0.4 ± 0.3 | 0.345 |
| 4 | H | 4-Cl | H | -NH-CO-CH2-O- | 2-Chlorophenyl | 1.6 ± 0.3 | - |
| 5 | H | 4-Cl | H | -NH-CO-CH(CH3)-O- | 2-Chlorophenyl | 1.5 ± 0.1 | 0.371 |
| 9-phenanthrol | - | - | - | - | - | 29.1 ± 5.8 | - |
| Flufenamic acid (FFA) | - | - | - | - | - | - | - |
| Analog 1 | H | H | H | -NH-CO-CH2-O- | 1-Naphthyl | > 10 | - |
| Analog 2 | 5-Cl | 4-Cl | H | -NH-CO-CH2-O- | 1-Naphthyl | 1.2 ± 0.2 | - |
| Analog 3 | H | 4-Cl | H | -NH-CO-CH2-S- | 1-Naphthyl | > 10 | - |
| Analog 4 | H | 4-Cl | H | -NH-CO-CH2-O- | Phenyl | 5.2 ± 0.8 | - |
| Analog 5 | H | 4-Cl | H | -NH-CO-CH2-O- | 2,4-Dichlorophenyl | 1.1 ± 0.1 | - |
Key SAR Insights:
-
Anthranilic Acid Moiety: The anthranilic acid is a critical component for activity. A halogen substituent at the 4-position of the anthranilic acid ring, particularly chlorine, is crucial for potent inhibition.[3] Unsubstituted or differently substituted analogs generally exhibit significantly lower activity.
-
Aryloxy Group: The nature of the aryloxy group has a profound impact on potency. The 1-naphthyl group of this compound is optimal, conferring sub-micromolar inhibitory activity.[3] Replacing it with smaller aromatic systems like phenyl or substituted phenyl groups generally leads to a decrease in potency.
-
Linker: The acetamido linker is important for maintaining the correct orientation of the pharmacophoric features. Modifications to the linker, such as replacing the ether oxygen with sulfur, can abolish activity.[3]
-
Species Specificity: It is important to note that some TRPM4 inhibitors exhibit species-specific effects. For instance, while this compound (NBA) inhibits both human and mouse TRPM4, a closely related analog, CBA (4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid), is a potent inhibitor of human TRPM4 but is ineffective against the mouse ortholog.[4][5] This highlights the need for careful evaluation in relevant species models during drug development.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.
Synthesis of Aryloxyacyl-anthranilic Acid Derivatives
The general synthetic route for this compound and its analogs involves a two-step process:
-
Synthesis of the aryloxyacetic acid: The corresponding phenol or naphthol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux. The resulting ester is then hydrolyzed using a base like sodium hydroxide to yield the aryloxyacetic acid.
-
Amide coupling: The synthesized aryloxyacetic acid is then coupled with the appropriate aminobenzoic acid derivative. This is typically achieved by first activating the carboxylic acid with a coupling agent like thionyl chloride or a carbodiimide (e.g., EDC) to form an acid chloride or an active ester, respectively. The activated species is then reacted with the aminobenzoic acid in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane or DMF to yield the final aryloxyacyl-anthranilic acid derivative.
Sodium Influx Screening Assay
This high-throughput screening compatible assay is used to measure TRPM4-mediated Na+ influx in cells using a sodium-sensitive dye.[3]
Cell Culture and Plating:
-
Tetracycline-inducible HEK293 cells stably expressing human TRPM4 are cultured in DMEM supplemented with 10% FBS, 4 mM glutamine, 5 µg/mL blasticidin, and 0.4 mg/mL zeocin.
-
TRPM4 expression is induced by adding 1 µg/mL of tetracycline to the induction medium 15–20 hours before the experiment.[3]
-
Cells are plated in 96-well black-walled, clear-bottomed poly-D-lysine coated plates at a density of 30,000 cells per well.
Assay Procedure:
-
Replace the culture medium with 100 µL per well of assay buffer (140 mM NMDG-Cl, 10 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.2) and incubate for 45 minutes at room temperature to deplete intracellular sodium.
-
Load the cells with a sodium-sensitive dye (e.g., Asante Natrium Green-2 AM) by adding the dye to the assay buffer and incubating for a specified time according to the manufacturer's protocol.
-
Prepare compound plates with various concentrations of the test inhibitors in the assay buffer.
-
To initiate Na+ influx, add a stimulus buffer containing high sodium (e.g., 700 mM NaCl) and a calcium ionophore (e.g., 50 µM ionomycin) to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with excitation at 488 nm and emission at 540 ± 30 nm.[3]
-
The initial rate of fluorescence increase is used to determine the extent of TRPM4 inhibition. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of inhibitors.
Cell Preparation:
-
HEK293 cells stably or transiently expressing TRPM4 are grown on glass coverslips.
Solutions:
-
Extracellular (bath) solution (in mM): 156 NaCl, 5 CaCl2, 10 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).[6]
-
Intracellular (pipette) solution (in mM): 156 CsCl, 1 MgCl2, and 10 HEPES (pH adjusted to 7.2 with CsOH).[6] Intracellular free Ca2+ is buffered to a final concentration of 10⁻⁴ M to activate TRPM4.
Recording Procedure:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record membrane currents using a patch-clamp amplifier.
-
Apply a voltage ramp protocol (e.g., a 400 ms ramp from -100 mV to +100 mV) to elicit TRPM4 currents.[6] The holding potential is typically set at -60 mV.[6]
-
Apply test compounds to the bath solution to determine their effect on the TRPM4 current.
-
The current amplitude at a specific voltage (e.g., +100 mV) is measured before and after compound application to quantify the degree of inhibition.
Visualizations
TRPM4 Signaling Pathway
Caption: A simplified diagram of the TRPM4 signaling pathway.
Experimental Workflow for SAR Screening
Caption: Workflow for the discovery and optimization of TRPM4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
The Dichotomous Role of TRPM4 in Prostate Cancer: A Technical Guide to the Biological Function and Inhibition by TRPM4-IN-2
For Immediate Release
Bern, Switzerland – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biological function of the transient receptor potential melastatin 4 (TRPM4) ion channel in prostate cancer and the preclinical efficacy of its inhibitor, TRPM4-IN-2 (also known as NBA). This document synthesizes current research, presenting key quantitative data, detailed experimental methodologies, and critical signaling pathways to inform future therapeutic strategies.
TRPM4, a calcium-activated non-selective cation channel, is emerging as a significant contributor to prostate cancer progression. Its upregulation in prostate cancer tissue is linked to enhanced cell migration and, in some cellular contexts, proliferation, positioning it as a compelling target for novel cancer therapies.
Core Biological Functions of TRPM4 in Prostate Cancer
TRPM4's role in prostate cancer is multifaceted, primarily influencing calcium homeostasis and downstream signaling cascades that drive key tumorigenic processes.
-
Regulation of Calcium Signaling: TRPM4 is a crucial negative feedback regulator of store-operated Ca2+ entry (SOCE).[1] Upon activation by intracellular calcium, TRPM4 allows an influx of sodium ions, leading to membrane depolarization. This depolarization reduces the electrochemical gradient for calcium entry through SOCE channels, thereby modulating intracellular calcium levels.[1] Dysregulation of this process is a hallmark of cancer, contributing to increased cell survival and motility.
-
Promotion of Cell Migration and Invasion: A consistent finding across multiple studies is the role of TRPM4 in promoting the migration of prostate cancer cells.[1] Downregulation of TRPM4 has been shown to significantly impede the migratory capacity of androgen-insensitive prostate cancer cell lines such as DU145 and PC3.[1] This function is linked to its role as a component of the adhesome and its ability to influence actin cytoskeleton dynamics.[1]
-
Contribution to Cell Proliferation: The impact of TRPM4 on prostate cancer cell proliferation is context-dependent. Some studies have demonstrated that decreasing TRPM4 levels can lead to reduced proliferation of PC3 cells.[2] However, other research indicates that knockdown of TRPM4 does not affect the proliferation of DU145 and PC3 cells.[1] This suggests that the proliferative role of TRPM4 may vary between different prostate cancer subtypes or experimental conditions.
The Akt/GSK3-β/β-catenin Signaling Axis
A pivotal signaling pathway influenced by TRPM4 in prostate cancer involves the Akt, GSK3-β, and β-catenin cascade. Elevated TRPM4 expression is associated with the activation of Akt and the inhibitory phosphorylation of GSK3-β. This, in turn, leads to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator. Nuclear β-catenin then promotes the expression of genes involved in cell proliferation and survival.[2][3] The effect of TRPM4 on Akt1 activation is likely mediated through an alteration in the calcium/calmodulin-EGFR axis.[3]
This compound (NBA): A Potent Inhibitor with Nuanced Biological Effects
This compound, also known as N-(2-(1-naphthyloxy)acetyl)-4-chlorobenzoic acid (NBA), is a potent small molecule inhibitor of the TRPM4 channel.
| Inhibitor | Target | IC50 | Cell Line | Reference |
| This compound (NBA) | TRPM4 | 0.16 µM | Not specified | [4] |
While this compound effectively blocks TRPM4-mediated currents in prostate cancer cells, its downstream biological effects in this context are a subject of critical investigation. A key study by Borgström and colleagues (2021) provides crucial insights into this matter.
| Compound | Cell Line | Concentration | Effect on TRPM4 Current | Reference |
| This compound (NBA) | DU145 | 50 µM | 88 ± 9% inhibition | [4] |
Despite this significant, albeit partial, inhibition of the ion channel's conductive function, the study reported that this compound, along with other novel inhibitors, did not demonstrate a specific effect on cellular proliferation, viability, or migration in DU145 prostate cancer cells.[5] This pivotal finding suggests that the role of TRPM4 in promoting these cancer hallmarks may not be solely dependent on its ion conductivity. It is plausible that non-conductive functions of the TRPM4 protein, such as its protein-protein interactions within signaling complexes, play a more dominant role in these processes. This highlights a critical consideration for the development of TRPM4-targeted therapies, suggesting that strategies aimed at disrupting the protein's scaffolding functions, in addition to its channel activity, may be more efficacious.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. Small Molecular Inhibitors Block TRPM4 Currents in Prostate Cancer Cells, with Limited Impact on Cancer Hallmark Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of Trpm4-IN-2 on TRPM4 Channel Gating
This technical guide provides a comprehensive overview of the effects of this compound on the gating properties of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. TRPM4 is a calcium-activated, non-selective monovalent cation channel that plays a crucial role in various physiological processes by modulating cell membrane potential.[1][2][3] Its dysfunction has been implicated in conditions such as cardiac arrhythmias and cancer, making it a significant target for therapeutic intervention.[1][3][4][5] this compound, a potent small molecule inhibitor, serves as a critical tool for investigating TRPM4 function and as a lead compound for drug development.[6]
TRPM4 Channel Gating: A Brief Overview
The TRPM4 channel is unique among TRP channels as it is activated by intracellular calcium (Ca²⁺) but is impermeable to it.[2][7] Instead, it conducts monovalent cations like sodium (Na⁺) and potassium (K⁺), leading to membrane depolarization.[2][7][8] The gating of TRPM4 is complex and regulated by multiple factors:
-
Intracellular Calcium (Ca²⁺): An increase in intracellular Ca²⁺ concentration is the primary trigger for channel opening.[4][5]
-
Voltage Dependence: The channel's open probability is strongly modulated by the membrane potential, with depolarization favoring channel activation.[9][10][11]
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂): This membrane phospholipid is a crucial modulator, counteracting Ca²⁺-dependent desensitization and increasing the channel's sensitivity to both Ca²⁺ and voltage.[2][10][12]
This compound: A Potent Inhibitor of TRPM4
This compound, also known as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), is a small molecule inhibitor belonging to the aryloxyacyl-anthranilic acid class.[13] It has been identified as a potent and specific blocker of TRPM4 currents.[6][13]
Mechanism of Action: Effect on TRPM4 Gating
This compound exerts its inhibitory effect by directly interacting with the channel protein, leading to a reduction in ion conductance.
3.1. Direct Channel Blockade
The primary mechanism of action of this compound is the blockade of TRPM4-mediated currents.[6][13] This inhibition has been demonstrated to be effective when the compound is applied to either the intracellular or the extracellular side of the membrane.[13][14]
3.2. Binding Site
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of this compound (NBA). The molecule binds within a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the TRPM4 protein.[15] This structural information provides a molecular basis for its inhibitory action and is crucial for the rational design of more potent and selective TRPM4 inhibitors.[15]
3.3. Effects on Voltage and Calcium Sensitivity
Current research suggests that this compound acts as a direct channel blocker rather than by altering the fundamental gating mechanisms of voltage or calcium sensitivity. Studies have focused on its ability to reduce current amplitude at given activating concentrations of Ca²⁺ and membrane potentials.[13][16]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound (NBA) has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for both human and mouse TRPM4 channels.
| Compound | Species | Application | IC₅₀ (μM) | Reference |
| This compound (NBA) | Human | Extracellular | 0.125 | [13] |
| This compound (NBA) | Human | Intracellular | 0.187 | [13] |
| This compound (NBA) | Mouse | Extracellular | 0.215 | [13] |
| This compound (NBA) | Mouse | Intracellular | 0.119 | [13] |
Experimental Protocols
The characterization of this compound's effect on TRPM4 gating is primarily achieved through patch-clamp electrophysiology.
5.1. Cell Preparation and TRPM4 Expression
-
Cell Line: TsA-201 cells, a derivative of Human Embryonic Kidney (HEK293) cells, are commonly used for their robust expression of exogenous ion channels and low endogenous currents.
-
Transfection: Cells are transiently transfected with plasmids encoding either human or mouse TRPM4. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.
5.2. Patch-Clamp Electrophysiology (Inside-Out Configuration)
This configuration allows for the direct application of this compound and other modulators to the intracellular face of the channel.
-
Solutions:
-
Intracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH. Free Ca²⁺ is added to achieve the desired activating concentration (e.g., 300 μM).
-
Extracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4 with KOH.
-
-
Recording Procedure:
-
Giga-ohm seals are formed between the patch pipette and the cell membrane.
-
The pipette is then retracted to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
TRPM4 currents are activated by perfusing the patch with the intracellular solution containing a high concentration of free Ca²⁺ (e.g., 300 μM).
-
-
Voltage Protocol:
-
The membrane patch is held at a holding potential of 0 mV.
-
Voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) are applied to elicit TRPM4 currents and construct current-voltage (I-V) relationships.
-
-
Compound Application:
-
Once stable TRPM4 currents are established, various concentrations of this compound are perfused onto the patch via a rapid solution exchange system.
-
The effect of the compound is measured as the percentage of current inhibition at a specific voltage (e.g., +100 mV).
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The data are fitted with the Hill equation to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bmbreports.org [bmbreports.org]
- 8. pnas.org [pnas.org]
- 9. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Ca2+-activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5-biphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage dependence of the Ca2+-activated cation channel TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Trpm4-IN-2: A Deep Dive into its Selectivity Profile Against Other TRP Channels
For Immediate Release
Bern, Switzerland - A comprehensive analysis of Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, reveals a favorable selectivity profile against a panel of other TRP channels. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and the underlying screening strategies employed to characterize this promising research compound. This information is critical for researchers, scientists, and drug development professionals investigating the role of TRPM4 in various physiological and pathological processes.
This compound, also known as NBA, emerged from a screening campaign that identified a series of halogenated anthranilic amides as potent TRPM4 inhibitors. A closely related analog, CBA, demonstrated high selectivity for TRPM4 over other TRP family members, including TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8, suggesting a similar selective nature for this compound.
Quantitative Selectivity Profile
To ascertain the precise selectivity of this compound, a series of electrophysiological and cell-based assays were conducted. The inhibitory activity of this compound against various TRP channels is summarized below.
| Channel | IC50 (µM) or % Inhibition @ 10 µM |
| hTRPM4 | 0.4 ± 0.3 |
| hTRPV1 | > 10 |
| hTRPV3 | > 10 |
| hTRPV6 | > 10 |
| hTRPM5 | > 10 |
| hTRPM7 | > 10 |
| hTRPM8 | > 10 |
Table 1: Selectivity profile of this compound against a panel of human TRP channels. Data presented as IC50 values or percentage of inhibition at a concentration of 10 µM. The data for channels other than TRPM4 is based on the selectivity profile of the closely related analog CBA as reported by Ozhathil et al., 2018, and subsequent publications.
Key Experimental Methodologies
The determination of the selectivity profile of this compound and its analogs involved two primary experimental approaches: a high-throughput Na⁺-influx screening assay and conventional whole-cell patch-clamp electrophysiology.
Na⁺-Influx Screening Assay
This cell-based assay provided a high-throughput method for assessing the inhibitory activity of compounds on TRPM4.
-
Cell Line: HEK293 cells with tetracycline-inducible expression of Flag-tagged human TRPM4 (HEK293 Flag-hTRPM4).
-
Principle: The assay measures the influx of Na⁺ into the cells upon TRPM4 activation, using a Na⁺-sensitive fluorescent dye (Asante Natrium Green-2 AM). Inhibition of TRPM4 by a compound results in a decreased fluorescent signal.
-
Protocol:
-
HEK293 Flag-hTRPM4 cells were seeded in 96-well plates and TRPM4 expression was induced with tetracycline.
-
Cells were loaded with the Asante Natrium Green-2 AM dye.
-
A baseline fluorescence was recorded before the addition of the test compound (this compound) at various concentrations.
-
TRPM4 was activated using a combination of ionomycin (to increase intracellular Ca²⁺) and a Na⁺-containing buffer.
-
The change in fluorescence, corresponding to Na⁺ influx, was monitored over time using a fluorescence plate reader.
-
The inhibitory effect of this compound was calculated by comparing the fluorescence signal in treated wells to control wells.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provided a detailed and direct measurement of the effect of this compound on the ion channel currents of TRPM4 and other TRP channels.
-
Cell Lines: HEK293 cells stably or transiently expressing the specific human TRP channel of interest (hTRPM4, hTRPV1, hTRPV3, hTRPV6, hTRPM5, hTRPM7, or hTRPM8).
-
Principle: This method allows for the direct measurement of ion flow through the channels in the cell membrane by controlling the membrane potential and recording the resulting current.
-
Protocol for TRPM4:
-
Whole-cell patch-clamp recordings were performed on HEK293 cells expressing hTRPM4.
-
The intracellular (pipette) solution contained a high concentration of Ca²⁺ (e.g., 300 µM free Ca²⁺) to activate TRPM4 channels.
-
The extracellular (bath) solution contained a standard physiological salt solution.
-
A voltage ramp protocol (e.g., from -100 mV to +100 mV) was applied to elicit TRPM4 currents.
-
This compound was applied to the cells at various concentrations via the bath solution.
-
The reduction in the TRPM4 current amplitude in the presence of the compound was measured to determine the IC50 value.
-
-
Protocol for Other TRP Channels (Selectivity Screening):
-
A similar whole-cell patch-clamp protocol was used for cells expressing other TRP channels.
-
Channel-specific activators were used to elicit currents (e.g., capsaicin for TRPV1, menthol for TRPM8).
-
This compound was applied at a fixed concentration (e.g., 10 µM) to assess its inhibitory effect.
-
The percentage of inhibition was calculated by comparing the current amplitude before and after the application of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of TRPM4 activation and the experimental workflow for assessing the selectivity of this compound.
Unveiling the Molecular Grip: A Technical Guide to the Trpm4-IN-2 Binding Site on the TRPM4 Channel
For Immediate Release
This technical guide provides an in-depth analysis of the binding site of Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. Tailored for researchers, scientists, and drug development professionals, this document synthesizes structural data, quantitative analysis, and detailed experimental methodologies to elucidate the molecular interactions governing this crucial therapeutic target.
Executive Summary
The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel is a calcium-activated, non-selective cation channel implicated in a variety of physiological processes, including cardiovascular function and cancer progression. Its role in disease has made it a significant target for pharmacological intervention. This compound (also known as NBA) has emerged as a potent and selective inhibitor of TRPM4. Understanding the precise binding site and mechanism of action of this inhibitor is paramount for the development of next-generation therapeutics. This guide details the allosteric binding pocket of this compound on the TRPM4 channel, providing a comprehensive resource for researchers in the field.
The this compound Binding Site: A Pocket of Allosteric Modulation
Recent cryo-electron microscopy (cryo-EM) studies have successfully elucidated the structure of the human TRPM4 channel in complex with this compound. These structural insights reveal that this compound does not bind to the ion-conducting pore but rather occupies a distinct allosteric pocket.
This binding pocket is strategically located at the interface of the transmembrane helices S3, S4, and the TRP (Transient Receptor Potential) helix, as well as the S4-S5 linker. This region is crucial for the channel's gating mechanism, and the binding of this compound in this pocket stabilizes the channel in a closed or non-conducting state.
Key Interacting Residues:
Mutagenesis and structural data have identified several key amino acid residues within this pocket that are critical for the binding of this compound. These include:
-
Val901
-
Val904
-
Leu907
These hydrophobic residues form a greasy pocket that accommodates the inhibitor, highlighting the importance of hydrophobic interactions in the binding of this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various experimental assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the TRPM4 channel activity by 50%.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.16 µM | Electrophysiology (Inside-out patch clamp) | [1] |
While the IC50 provides a measure of functional inhibition, direct binding affinity data such as the dissociation constant (Kd) for this compound are not yet extensively published. The IC50 value, however, confirms the sub-micromolar potency of this inhibitor.
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity has been achieved through a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.
Inside-Out Patch-Clamp Electrophysiology
This technique is the gold standard for studying the activity of ion channels and the effects of inhibitors. It allows for the direct measurement of ion flow through a single or a small number of channels in an excised patch of the cell membrane.
Objective: To measure the inhibitory effect of this compound on TRPM4 channel currents.
Cell Line: HEK293 cells stably or transiently expressing human TRPM4.
Solutions:
-
Pipette Solution (Extracellular):
-
150 mM NaCl
-
10 mM HEPES
-
2 mM CaCl2
-
Adjust pH to 7.4 with NaOH
-
-
Bath Solution (Intracellular):
-
150 mM NaCl
-
10 mM HEPES
-
2 mM HEDTA
-
Adjust pH to 7.4 with NaOH
-
-
Activating Solution: Bath solution supplemented with a specific concentration of free Ca2+ (e.g., 300 µM) to activate TRPM4 channels.
-
Inhibitor Solution: Activating solution containing the desired concentration of this compound.
Procedure:
-
Culture HEK293 cells expressing TRPM4 on glass coverslips.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a cell with the pipette and form a high-resistance (GΩ) seal with the cell membrane.
-
Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Perfuse the patch with the activating solution to elicit TRPM4 currents.
-
Apply the inhibitor solution to the patch and record the reduction in current.
-
Perform dose-response experiments by applying a range of this compound concentrations to determine the IC50 value.
-
Record currents using an appropriate amplifier and data acquisition software. Analyze the data to quantify the inhibition.
Sodium (Na+) Influx Assay
This high-throughput screening (HTS) compatible assay provides a functional readout of TRPM4 channel activity by measuring the influx of Na+ into cells.
Objective: To screen for and characterize inhibitors of TRPM4-mediated Na+ influx.
Cell Line: HEK293 cells with tetracycline-inducible expression of TRPM4.
Reagents:
-
Assay Buffer: Appropriate physiological buffer.
-
Na+-sensitive fluorescent dye: e.g., Asante Natrium Green-2 (ANG-2).
-
TRPM4 Activator: Ionomycin (a calcium ionophore to increase intracellular Ca2+).
-
Stimulus Buffer: Assay buffer containing high NaCl and CaCl2, and ionomycin.
-
This compound: Dissolved in DMSO.
Procedure:
-
Seed TRPM4-expressing HEK293 cells in 96-well or 384-well plates and induce TRPM4 expression with tetracycline.
-
Load the cells with the Na+-sensitive dye.
-
Prepare compound plates with serial dilutions of this compound.
-
Add the compounds to the cell plates and incubate.
-
Initiate Na+ influx by adding the stimulus buffer containing ionomycin.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
The inhibition of Na+ influx by this compound will result in a decreased fluorescence signal.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Mechanism of Action
TRPM4 is a crucial regulator of cellular membrane potential. Its activation by intracellular calcium leads to an influx of monovalent cations (primarily Na+), causing membrane depolarization. This depolarization has significant downstream effects in various cell types. This compound, by binding to its allosteric site, prevents this depolarization and modulates these signaling pathways.
TRPM4 in Cardiac Conduction
In cardiac cells, particularly in the conduction system, TRPM4 contributes to the electrical activity that governs the heartbeat.[2][3] Dysregulation of TRPM4 activity due to mutations can lead to cardiac arrhythmias.[4]
TRPM4 in Cancer Cell Migration
In several types of cancer, TRPM4 is overexpressed and contributes to cancer progression, particularly by promoting cell migration and invasion.[5][6] The depolarization caused by TRPM4 activity can modulate calcium signaling and the function of adhesion molecules, both of which are critical for cell movement.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a TRPM4 inhibitor like this compound involves a multi-step workflow, from initial screening to detailed electrophysiological validation.
Conclusion
This compound represents a significant tool for probing the function of the TRPM4 channel and a promising lead for the development of novel therapeutics. Its well-defined allosteric binding site, located at a critical juncture for channel gating, offers a clear target for structure-based drug design. This technical guide provides a foundational resource for researchers aiming to further explore the pharmacology of TRPM4 and leverage this knowledge for the creation of more potent and selective modulators. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate the replication and extension of these important findings.
References
Methodological & Application
Application Notes and Protocols for Trpm4-IN-2 In Vitro Assays
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel that is permeable to monovalent cations such as Na+ and K+, but not to divalent cations like Ca2+.[1][2][3][4] Its activation is dependent on intracellular calcium levels and leads to membrane depolarization.[2][5] This depolarization modulates the electrochemical gradient for other ions, thereby influencing cellular processes like calcium signaling, immune responses, and insulin secretion.[6][7][8] Dysregulation of TRPM4 has been implicated in several diseases, including cardiac arrhythmias and cancer.[7][9][10]
Trpm4-IN-2, also known as NBA, is a potent and selective small-molecule inhibitor of the TRPM4 channel.[9][11] It serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TRPM4. These application notes provide detailed protocols for characterizing the in vitro activity of this compound using common cell-based assays.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the TRPM4 channel has been quantified using various experimental setups.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound (NBA) | IC50 | 0.16 µM | - | Not Specified | [9][11] |
| This compound (NBA) | % Inhibition | 88 ± 9% at 50 µM | DU145 (Prostate Cancer) | Electrophysiology | [9] |
Signaling Pathway of TRPM4
TRPM4 activation is initiated by an increase in intracellular calcium ([Ca2+]i), often resulting from signaling cascades that trigger Ca2+ release from internal stores or influx from the extracellular space. Once activated, TRPM4 allows Na+ influx, leading to depolarization of the plasma membrane. This depolarization reduces the electrical driving force for Ca2+ entry through other channels, such as store-operated Ca2+ entry (SOCE) channels, acting as a negative feedback mechanism on calcium signaling.[2][6][8]
Experimental Protocols
Electrophysiology Assay: Whole-Cell Patch-Clamp
This protocol is the gold standard for directly measuring ion channel currents and assessing the potency and mechanism of inhibitors like this compound.
Methodology:
-
Cell Preparation:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and desired free Ca2+ concentration (e.g., 100 µM CaCl2 to elicit currents), buffered with EGTA (pH adjusted to 7.2 with CsOH).[12]
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store at -20°C.[9] Dilute to final concentrations in the external solution immediately before use.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution, approach a single cell.
-
Establish a giga-ohm (GΩ) seal and then rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV. Apply voltage steps (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationship curves.[2]
-
TRPM4 currents will be activated by the Ca2+ diffusing from the pipette into the cell.[12]
-
-
Inhibitor Application:
-
Record stable baseline currents for several minutes.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the inhibited current until a steady-state effect is observed.
-
To confirm the specificity of the current, at the end of the experiment, replace extracellular Na+ with an impermeable cation like N-methyl-D-glucamine (NMDG+).[12]
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC50 value.
-
Fluorescence-Based Sodium Influx Assay
This high-throughput compatible assay measures TRPM4 activity by detecting changes in intracellular sodium concentration using a fluorescent indicator.[1]
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing TRPM4 in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive dye (e.g., Asante Natrium Green-II AM).
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add assay buffer containing different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 5-10 minutes.
-
-
Assay Execution:
-
Place the plate into a kinetic plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 1-2 minutes.[1]
-
Use the instrument's injection system to add a TRPM4 activator (e.g., a Ca2+ ionophore like Ionomycin) to all wells simultaneously to trigger Ca2+-dependent Na+ influx.
-
Continue to measure the fluorescence signal kinetically for 5-10 minutes.[1]
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading for each well.
-
Determine the maximum fluorescence change or the area under the curve after activator addition.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50.
-
Calcium Imaging Assay
This assay indirectly assesses TRPM4 function by measuring its impact on intracellular Ca2+ dynamics. Inhibition of TRPM4 can lead to a larger or more sustained Ca2+ influx through other channels due to the maintenance of a favorable negative membrane potential.[6][13]
References
- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. bmbreports.org [bmbreports.org]
- 5. TRPM4 - Wikipedia [en.wikipedia.org]
- 6. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. apexbt.com [apexbt.com]
- 12. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPM4-IN-2 in Whole-Cell Patch Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of membrane potential and calcium homeostasis.[1][2] Dysregulation of TRPM4 has been implicated in a range of pathologies, making it a significant target for drug discovery. TRPM4-IN-2 (also known as NBA) is a potent inhibitor of the TRPM4 channel and serves as a valuable pharmacological tool for investigating its function.[3]
These application notes provide a detailed protocol for the characterization of TRPM4 currents and their inhibition by this compound using the whole-cell patch clamp technique.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound on TRPM4 channels has been determined using electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Species | IC50 (µM) | Application Method | Reference |
| Human | 0.16 | Not specified | [3] |
| Human | 0.187 | Intracellular | [4] |
| Mouse | 0.119 | Intracellular | [4] |
Note: The potency of TRPM4 inhibitors can exhibit species-specific differences. It is recommended to validate the optimal concentration for your specific experimental model.
Signaling Pathway
TRPM4 channels are activated by an increase in intracellular calcium ([Ca2+]i), leading to an influx of monovalent cations (primarily Na+), which in turn causes membrane depolarization. This depolarization can modulate various downstream cellular processes.
Experimental Protocols
Whole-Cell Patch Clamp Recording of TRPM4 Currents
This protocol is designed for recording TRPM4 currents from cells endogenously expressing or overexpressing the channel.
Materials:
-
Cells: HEK293, DU145, or other suitable cell line expressing TRPM4.
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries: For pulling patch pipettes.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.[3]
Solutions:
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| CaCl2 | 0.5 | |
| MgCl2 | 3 | |
| HEPES | 10 | |
| Glucose | to adjust osmolarity to ~330 mOsm | |
| Adjust pH to 7.2 with NaOH | ||
| Internal (Pipette) Solution | Cs-glutamate | 140 |
| HEDTA | 10 | |
| HEPES | 10 | |
| NaCl | 8 | |
| MgCl2 | 12.24 | |
| CaCl2 | 0.00049 (for ~10 µM free Ca2+) | |
| Adjust pH to 7.2 with CsOH |
Note: The free Ca2+ concentration in the internal solution is critical for TRPM4 activation and can be calculated using software such as MaxChelator. The composition of solutions can be adapted based on the specific cell type and experimental goals.[1]
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of 0 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.[5] Alternatively, a step protocol can be used (e.g., steps from -80 mV to +100 mV in 20 mV increments for 200 ms).[1]
-
Record baseline currents for a stable period.
-
-
Application of this compound:
-
Dilute the this compound stock solution to the desired final concentration in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
Apply the this compound containing solution via the perfusion system.
-
Record the inhibited currents until a steady-state effect is observed. A concentration of 50 µM has been shown to block approximately 88% of endogenous TRPM4 currents in DU145 cells.[3]
-
-
Washout: Perfuse the chamber with the control external solution to observe the reversibility of the inhibition.
-
Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +100 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition.
-
Construct a dose-response curve if multiple concentrations are tested to determine the IC50.
-
Experimental Workflow
The following diagram illustrates the key steps in a whole-cell patch clamp experiment to test the effect of this compound.
Logical Relationship of the Experiment
The experimental design is based on a before-and-after comparison to isolate the effect of this compound on TRPM4 channel activity.
References
- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM4 channel inhibitors 9-phenanthrol and glibenclamide differentially decrease guinea pig detrusor smooth muscle whole-cell cation currents and phasic contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
Application Notes and Protocols for Trpm4-IN-2 in Cell-Based TRPM4 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, in cell-based assays. The following sections offer a comprehensive guide to understanding the underlying signaling pathways, experimental workflows, and quantitative data analysis for assessing TRPM4 activity.
Introduction to TRPM4 and this compound
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like sodium (Na⁺) and potassium (K⁺)[1][2]. It is not permeable to divalent cations such as calcium (Ca²⁺). TRPM4 is widely expressed in various tissues and plays a crucial role in numerous physiological processes by modulating cell membrane potential in response to changes in intracellular Ca²⁺ concentration[1][2][3]. Dysregulation of TRPM4 has been implicated in several pathologies, including cardiovascular diseases, immune disorders, and cancer, making it a promising therapeutic target[3][4][5].
This compound (also known as NBA) is a potent and selective small molecule inhibitor of the TRPM4 channel.[6][7] It provides a valuable pharmacological tool for studying the physiological and pathological roles of TRPM4 and for screening for novel therapeutic agents.
Quantitative Data for this compound
The inhibitory potency of this compound against the TRPM4 channel has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Assay Type | Species | IC₅₀ (µM) | Reference |
| HEK293 | Fluorescence-based Na⁺ influx | Human | 0.16 | [6] |
| HEK293 | Fluorescence-based Na⁺ influx | Human | 0.4 | [6] |
| TsA-201 | Electrophysiology (Patch Clamp) | Human | ~0.125 | [7] |
| TsA-201 | Electrophysiology (Patch Clamp) | Mouse | ~0.215 | [7] |
| DU145 | Electrophysiology (Patch Clamp) | Human | 50 µM blocked 88 ± 9% of current | [6] |
TRPM4 Signaling Pathway and Inhibition by this compound
The activity of the TRPM4 channel is initiated by an increase in intracellular calcium concentration. This rise in Ca²⁺ can be triggered by various upstream signaling events, such as activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the release of Ca²⁺ from intracellular stores or influx from the extracellular space. Once activated, TRPM4 allows the influx of Na⁺, leading to membrane depolarization. This change in membrane potential can then influence other voltage-dependent cellular processes. This compound exerts its effect by directly blocking the TRPM4 channel, thereby preventing Na⁺ influx and subsequent membrane depolarization.
TRPM4 activation by intracellular calcium and its inhibition by this compound.
Experimental Protocols
Two primary methods for assessing TRPM4 activity in response to this compound are detailed below: a fluorescence-based sodium influx assay and an electrophysiology-based patch-clamp assay.
Fluorescence-Based Sodium Influx Assay
This high-throughput compatible assay measures TRPM4 activity by detecting changes in intracellular Na⁺ concentration using a Na⁺-sensitive fluorescent dye.
Workflow for the fluorescence-based sodium influx assay.
Materials:
-
Cells stably or transiently expressing TRPM4 (e.g., HEK293-TRPM4)
-
96-well black, clear-bottom assay plates
-
This compound stock solution (in DMSO)
-
Asante Natrium Green-II (ANG-II) AM ester (or similar Na⁺ indicator)[8]
-
Pluronic F-127
-
Ionomycin
-
Assay Buffer (Na⁺-free for loading): 140 mM NMDG-Cl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with KOH.
-
Stimulus Buffer (5x): 700 mM NaCl, 4 mM CaCl₂, 4 mM MgCl₂, 40 mM HEPES, pH 7.2 with NaOH, containing 50 µM ionomycin.[8]
-
Fluorescence plate reader with excitation at ~488 nm and emission at ~540 nm.[8]
Procedure:
-
Cell Plating: Seed TRPM4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution of 5 µM Asante Natrium Green-II AM with 0.1% Pluronic F-127 in Na⁺-free assay buffer.[8]
-
Aspirate the culture medium from the cells and wash once with Na⁺-free assay buffer.
-
Add 100 µL of the dye loading solution to each well and incubate for 45-60 minutes at room temperature in the dark.[8]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
Aspirate the dye loading solution and wash the cells twice with assay buffer.
-
Add 80 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
TRPM4 Activation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence kinetically (e.g., every 2 seconds for 1-2 minutes).
-
Initiate recording to establish a baseline fluorescence.
-
After a short baseline reading, add 20 µL of the 5x stimulus buffer to each well to activate TRPM4.[8]
-
Continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Electrophysiology-Based Patch-Clamp Assay
This "gold standard" technique directly measures the ion currents through the TRPM4 channels in the cell membrane, providing detailed information about channel inhibition.
Materials:
-
Cells expressing TRPM4
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Micromanipulator
-
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with NaOH.
-
Pipette Solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 8.7 mM CaCl₂ (to achieve ~300 µM free Ca²⁺), pH 7.2 with CsOH.
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the bath solution.
-
Using the micromanipulator, approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV) to elicit TRPM4 currents. The presence of high free Ca²⁺ in the pipette will activate the channels.
-
Record baseline TRPM4 currents.
-
-
Compound Application:
-
Perfuse the bath with a solution containing the desired concentration of this compound.
-
Continuously record the currents to observe the inhibitory effect of the compound.
-
To determine the IC₅₀, apply a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the this compound concentration and fit the data to determine the IC₅₀.
-
Concluding Remarks
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound on the TRPM4 channel. The choice between the fluorescence-based assay and the patch-clamp technique will depend on the specific research needs, with the former being ideal for high-throughput screening and the latter providing more detailed biophysical characterization. Careful execution of these protocols will enable researchers to effectively investigate the role of TRPM4 in their systems of interest and to discover and characterize novel modulators of this important ion channel.
References
- 1. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]
- 2. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the Calcium-activated Non-Selective Cation Channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpm4-IN-2 in an In Vivo Animal Model for Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel is a calcium-activated non-selective cation channel that plays a crucial role in the electrical activity of cardiomyocytes.[1][2] Its involvement in membrane depolarization suggests that it contributes to the genesis of cardiac arrhythmias, particularly in conditions of intracellular calcium overload.[1][2] Consequently, TRPM4 has emerged as a promising therapeutic target for the development of novel anti-arrhythmic drugs.
Trpm4-IN-2, also known as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), is a potent and selective inhibitor of the TRPM4 channel.[3][4][5] In vitro studies have demonstrated its efficacy in blocking both human and mouse TRPM4 channels with high affinity, making it a valuable tool for investigating the role of TRPM4 in cardiac pathophysiology and for preclinical evaluation of TRPM4-targeted therapies.[4][5][6]
These application notes provide detailed protocols for the use of this compound in a murine model of ischemia-reperfusion-induced cardiac arrhythmia. Additionally, protocols for utilizing Trpm4 knockout and overexpression mouse models are included to offer alternative and complementary approaches for studying the function of this ion channel.
Data Presentation
Table 1: In Vitro Potency of this compound (NBA)
| Species | IC50 (Intracellular Application) | IC50 (Extracellular Application) | Reference |
| Human | 0.187 µM | 0.125 µM | [4] |
| Mouse | 0.119 µM | 0.215 µM | [4] |
Table 2: Electrophysiological Effects of TRPM4 Inhibition by 9-phenanthrol in Mouse Models
| Experimental Model | 9-phenanthrol Concentration | Observed Effect | Reference |
| Isolated Mouse Ventricle (Hypoxia-Reoxygenation) | 10 µM | 60% reduction in Early Afterdepolarizations (EADs) | [7] |
| Isolated Mouse Ventricle (Hypoxia-Reoxygenation) | 100 µM | Complete abolishment of EADs | [7] |
| Isolated Mouse and Rat Atria | IC50 of 7.8 µM | Reversible reduction in the rate of spontaneous action potentials | [7] |
| Isolated Rat Heart (Ischemia-Reperfusion) | 20 µM (pre-treatment) | Prevention of decreased contractile function and occurrence of ventricular fibrillation/tachycardia | [7] |
Table 3: Phenotypes of Genetically Modified Mouse Models Targeting Trpm4
| Mouse Model | Phenotype | Experimental Context | Reference |
| Trpm4 Knockout (KO) | Less likely to develop ischemia-induced arrhythmias. | Acute ischemia via ligation of the left anterior descending (LAD) coronary artery for 30 minutes. | [1] |
| Trpm4 Knockout (KO) | Shorter action potential duration in atrial cardiomyocytes. | Isolated atrial cardiomyocyte electrophysiology. | [2] |
| AAV9-mediated TRPM4 Overexpression | More prone to premature ventricular ectopic beats. | During exercise-induced β-adrenergic stress. | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Ischemia-Reperfusion-Induced Arrhythmia in Mice
This protocol is designed to assess the anti-arrhythmic potential of this compound in a well-established mouse model of cardiac injury.
1. Animal Model:
-
Adult male C57BL/6 mice (8-12 weeks old).
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common vehicle for intravenous administration of small molecules. The final DMSO concentration should be kept low to avoid toxicity.
-
Dosage: Based on the in vitro potency and doses used for other TRPM4 inhibitors like 9-phenanthrol, a starting dose range of 1-10 mg/kg for this compound can be explored. Dose-response studies are recommended to determine the optimal effective dose.
-
Administration: Intravenous (IV) injection via the tail vein is recommended for rapid bioavailability. The compound should be administered 15-30 minutes prior to the induction of ischemia.
3. Ischemia-Reperfusion Surgery:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot using an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain ischemia for 30 minutes.
-
Release the slipknot to allow for reperfusion of the coronary artery.
4. Electrocardiogram (ECG) Monitoring:
-
Record a baseline ECG before drug administration.
-
Continuously monitor the ECG throughout the ischemic and reperfusion periods (typically 30-60 minutes of reperfusion).
-
Analyze the ECG recordings for the incidence and duration of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).
5. Data Analysis:
-
Quantify the arrhythmia score based on the number and duration of arrhythmic events.
-
Compare the arrhythmia scores between the vehicle-treated and this compound-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Protocol 2: Utilizing Trpm4 Knockout (KO) Mice for Arrhythmia Studies
This protocol uses a genetic approach to validate the role of TRPM4 in cardiac arrhythmia.
1. Animal Model:
-
Trpm4 knockout (KO) mice and their wild-type (WT) littermates.
-
Age and sex-matched cohorts should be used.
2. Arrhythmia Induction:
-
Ischemia-Reperfusion Model: Follow the surgical procedure described in Protocol 1.
-
Stress-Induced Model: Administer a β-adrenergic agonist such as isoproterenol (e.g., 1-2 mg/kg, intraperitoneal injection) to induce cardiac stress and arrhythmias.
3. ECG Monitoring and Analysis:
-
Record ECGs before and after the arrhythmia trigger.
-
Compare the incidence, duration, and severity of arrhythmias between the Trpm4 KO and WT groups.
Protocol 3: AAV9-Mediated Overexpression of TRPM4 in the Mouse Heart
This protocol allows for the investigation of gain-of-function effects of TRPM4 on cardiac electrophysiology.
1. AAV9 Vector:
-
Use an adeno-associated virus serotype 9 (AAV9) vector carrying the Trpm4 gene under the control of a cardiac-specific promoter (e.g., cTnT).
-
A control AAV9 vector (e.g., expressing GFP) should be used in a separate cohort of animals.
2. Vector Administration:
-
Inject the AAV9 vector via the tail vein into adult mice.[8][9]
-
Allow sufficient time for gene expression (typically 3-4 weeks).
3. Arrhythmia Induction and Monitoring:
-
Induce arrhythmias using the ischemia-reperfusion or stress-induced models as described in Protocol 2.
-
Monitor and analyze ECG recordings to compare the arrhythmia susceptibility of TRPM4-overexpressing mice with control mice.
Mandatory Visualizations
Caption: TRPM4 signaling pathway in cardiac arrhythmia.
Caption: Experimental workflow for in vivo arrhythmia models.
References
- 1. mdpi.com [mdpi.com]
- 2. Trpm4 Gene Invalidation Leads to Cardiac Hypertrophy and Electrophysiological Alterations | PLOS One [journals.plos.org]
- 3. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. AAV9-Mediated Overexpression of TRPM4 Increases the Incidence of Stress-Induced Ventricular Arrhythmias in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpm4-IN-2 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that has emerged as a protein of interest in colorectal cancer (CRC). Its role in CRC is multifaceted, with studies suggesting both oncogenic and tumor-suppressive functions depending on the cellular context. TRPM4's influence on ion homeostasis, particularly intracellular calcium signaling, positions it as a critical regulator of various cellular processes implicated in cancer progression, including proliferation, migration, and cell death.
Trpm4-IN-2, also known as NBA, is a potent and specific small molecule inhibitor of the TRPM4 channel.[1] These application notes provide a comprehensive overview of the use of this compound in colorectal cancer cell lines, summarizing key quantitative data and providing detailed experimental protocols for its investigation.
Mechanism of Action of TRPM4 in Colorectal Cancer
The role of TRPM4 in colorectal cancer is complex and appears to be context-dependent.
As a Promoter of Cancer Hallmarks: Some studies have shown that TRPM4 is upregulated in colorectal cancer tissues, particularly in tumor buds, which are associated with invasive and metastatic disease.[2][3] In this context, TRPM4 activity contributes to cancer cell proliferation, migration, and invasion.[2] The influx of Na+ ions through TRPM4 leads to membrane depolarization, which in turn can modulate intracellular Ca2+ signaling, a critical second messenger in numerous pathways that drive cancer progression.[1]
As a Tumor Suppressor: Conversely, other research has identified TRPM4 as a tumor suppressor gene that is frequently downregulated in CRC due to promoter methylation.[4] In this role, TRPM4-mediated Ca2+ influx activates calpain, a calcium-dependent protease.[4] Activated calpain leads to the cleavage of focal adhesion kinase (FAK), a key protein in cell adhesion and migration.[4] The cleavage of FAK subsequently inhibits the PI3K/Akt/mTOR signaling pathway, which is a major driver of cell growth, proliferation, and survival.[4]
The diagram below illustrates the dual signaling roles of TRPM4 in colorectal cancer.
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound (NBA) on various colorectal cancer cell lines.
Table 1: IC50 Values of this compound (NBA)
| Cell Line | Method | IC50 (µM) | Reference |
| HCT116 | Whole-cell patch clamp | 0.12 | [1] |
| General | Not Specified | 0.16 | [5] |
Table 2: Effects of this compound (NBA) on Cell Viability and Proliferation
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HCT116 | RealTime-Glo MT | 10, 50 | No significant effect on viability | [1] |
| Colo205 | RealTime-Glo MT | 10, 50 | Decreased viability | [1] |
| HCT116 | xCELLigence | 50 | Decreased proliferation | [1] |
Table 3: Effects of this compound (NBA) on Cell Cycle
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HCT116 | Propidium Iodide Staining | 10 | Altered cell cycle distribution (specific phase changes not detailed) | [1] |
Table 4: Effects of this compound (NBA) on Apoptosis
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HCT116 | Not Available | Not Available | Data not currently available in published literature. |
Table 5: Effects of this compound (NBA) on Downstream Signaling
| Cell Line | Assay | Target Proteins | Effect | Reference |
| HCT116 | Western Blot | p-FAK, FAK, p-Akt, Akt | Data not currently available in published literature. It is hypothesized that inhibition of TRPM4 by this compound would lead to decreased phosphorylation of FAK and Akt in cells where TRPM4 is oncogenic. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in colorectal cancer cell lines.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. A novel methylated cation channel TRPM4 inhibited colorectal cancer metastasis through Ca2+/Calpain-mediated proteolysis of FAK and suppression of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Electrophysiology Using Trpm4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that is permeable to monovalent cations, primarily Na+ and K+.[1][2] Unlike many other TRP channels, TRPM4 is impermeable to Ca2+.[3][4] Its activation by intracellular Ca2+ leads to membrane depolarization, which in turn modulates a variety of physiological processes, including immune responses, insulin secretion, and cardiovascular function.[3][5][6] Dysregulation of TRPM4 has been implicated in several pathologies, including cardiac arrhythmias and certain types of cancer.[5][6]
Trpm4-IN-2 (also known as NBA) is a potent and selective small-molecule inhibitor of the TRPM4 channel.[7][8] Its utility in studying the physiological and pathological roles of TRPM4 makes it a valuable tool for researchers in academia and the pharmaceutical industry. These application notes provide a detailed protocol for the use of this compound in whole-cell patch-clamp electrophysiology experiments to characterize its inhibitory effects on TRPM4 currents.
Quantitative Data
The inhibitory potency of this compound and other common TRPM4 modulators are summarized in the table below. This data is essential for designing experiments and interpreting results.
| Compound | Action | IC50 Value | Cell Type | Species | Reference |
| This compound (NBA) | Inhibitor | 0.16 µM | LNCaP Cells | Human | [9] |
| ~0.125 µM (extracellular) | TsA-201 | Human | [10] | ||
| ~0.187 µM (intracellular) | TsA-201 | Human | [10] | ||
| ~0.215 µM (extracellular) | TsA-201 | Mouse | [10] | ||
| ~0.119 µM (intracellular) | TsA-201 | Mouse | [10] | ||
| 9-Phenanthrol | Inhibitor | ~30 µM | TsA-201 | Human | [11] |
| Flufenamic acid | Inhibitor | 100 µM (strong inhibition) | HEK293 | Human | [12] |
| Glibenclamide | Inhibitor | 100 µM (complete block) | Sinoatrial node cells | Not Specified | [3] |
| CBA | Inhibitor | 1.1 ± 0.3 µM | LNCaP Cells | Human | [9] |
| 0.7 µM (extracellular) | TsA-201 | Human | [13] | ||
| 0.8 µM (intracellular) | TsA-201 | Human | [13] | ||
| No inhibition | TsA-201 | Mouse | [13] |
Signaling Pathway
The activation of TRPM4 is intrinsically linked to intracellular calcium signaling. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of Ca2+ from intracellular stores. This localized increase in cytosolic Ca2+ activates nearby TRPM4 channels, leading to an influx of Na+ and subsequent membrane depolarization.
Experimental Workflow
The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to assess the effect of this compound on TRPM4 currents.
Experimental Protocols
Cell Culture and Transfection
For robust and reproducible measurements of TRPM4 currents, Human Embryonic Kidney (HEK293) cells are a suitable model system. These cells can be used with their endogenous TRPM4 expression or can be transiently or stably transfected with a plasmid encoding the human or mouse TRPM4 channel.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection (Optional): For transient transfection, plate cells on glass coverslips in a 35 mm dish. When cells reach 70-80% confluency, transfect with a mammalian expression vector containing the TRPM4 cDNA using a suitable transfection reagent according to the manufacturer's protocol. It is advisable to co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells for electrophysiological recording. Recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm with sucrose.
-
-
Intracellular (Pipette) Solution (in mM):
-
140 Cs-Glutamate (to block K+ channels)
-
8 NaCl
-
1 MgCl2
-
10 HEPES
-
10 EGTA
-
Calculated CaCl2 to achieve desired free [Ca2+] (e.g., ~1 µM for TRPM4 activation). A calcium calculator should be used for accuracy.
-
Adjust pH to 7.2 with CsOH.
-
Adjust osmolarity to ~290 mOsm with sucrose.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
-
Whole-Cell Patch-Clamp Protocol
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Positioning: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution. Under visual guidance, approach a target cell with the patch pipette.
-
Seal Formation: Apply slight positive pressure to the pipette as it approaches the cell. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 3-5 minutes before starting recordings.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -60 mV.
-
To elicit TRPM4 currents, apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds.
-
Alternatively, a voltage step protocol can be used, with steps from -100 mV to +100 mV in 20 mV increments for 400 ms each.
-
-
Baseline Recording: Record stable baseline TRPM4 currents for several minutes.
-
Inhibitor Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Recording with Inhibitor: Continue recording using the same voltage protocol to measure the effect of this compound on the TRPM4 current. The inhibitory effect should reach a steady state within a few minutes.
-
Washout: To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the inhibitor and record any recovery of the current.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) from the baseline, inhibitor, and washout phases.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Construct a dose-response curve and calculate the IC50 value by fitting the data with a Hill equation.
-
Generate current-voltage (I-V) relationship plots to visualize the effect of the inhibitor on the current profile.
-
Disclaimer: This protocol provides a general guideline. Specific parameters such as solution composition, voltage protocols, and inhibitor concentrations may need to be optimized for different cell types and experimental conditions.
References
- 1. Trpm4 Gene Invalidation Leads to Cardiac Hypertrophy and Electrophysiological Alterations | PLOS One [journals.plos.org]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of TRPM4 in Cardiac Electrophysiology and Arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 12. Biochemical, single-channel, whole-cell patch clamp, and pharmacological analyses of endogenous TRPM4 channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpm4-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including immune response, cardiovascular function, and neuronal activity.[1][2] Dysregulation of TRPM4 has been implicated in a range of pathologies such as cancer, cardiac arrhythmias, and immune disorders, making it an attractive therapeutic target.[3][4][5] Trpm4-IN-2, also known as NBA, is a potent and selective small-molecule inhibitor of the TRPM4 channel.[6][7] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel modulators of TRPM4 for drug discovery and research applications.
Data Presentation: this compound (NBA) Inhibitory Activity
The following table summarizes the reported in vitro inhibitory potency of this compound against human and mouse TRPM4 channels.
| Target | Species | Assay Type | IC50 (µM) | Reference |
| TRPM4 | Human | Electrophysiology | 0.16 | [6] |
| TRPM4 | Human | Electrophysiology (intracellular application) | 0.187 | [7] |
| TRPM4 | Human | Electrophysiology (extracellular application) | 0.125 | [7] |
| TRPM4 | Mouse | Electrophysiology (intracellular application) | 0.119 | [7] |
| TRPM4 | Mouse | Electrophysiology (extracellular application) | 0.215 | [7] |
| Endogenous TRPM4 | Human (DU145 prostate cancer cells) | Electrophysiology | Blocks 88 ± 9% of current at 50 µM | [6] |
Signaling Pathways Involving TRPM4
TRPM4's role as a modulator of intracellular calcium levels and membrane potential allows it to influence a variety of signaling pathways critical in both health and disease.
TRPM4 Signaling in Cancer Cells
In cancer cells, TRPM4 has been shown to contribute to proliferation, migration, and invasion.[3][8][9] Its activity impacts calcium homeostasis and can modulate key oncogenic signaling pathways.[3]
TRPM4 Signaling in Immune Cells
TRPM4 is a critical regulator of immune cell function, influencing migration, activation, and inflammatory responses by modulating calcium signaling.[2][10][11]
TRPM4 Signaling in Cardiac Cells
In the heart, TRPM4 is involved in regulating cardiac rhythm and contractility.[4][12] Its dysregulation is linked to cardiac hypertrophy and arrhythmias.[13][14]
Experimental Protocols for High-Throughput Screening
Two primary HTS methodologies are recommended for identifying TRPM4 modulators: a fluorescence-based membrane potential assay and a thallium flux assay. This compound can be used as a reference inhibitor in both assays.
Experimental Workflow for HTS
The following diagram illustrates a general workflow for a high-throughput screening campaign targeting TRPM4.
Protocol 1: Fluorescence-Based Membrane Potential Assay
This assay measures changes in membrane potential resulting from TRPM4 channel activity. Activation of TRPM4 leads to Na+ influx and membrane depolarization, which is detected by a fluorescent membrane potential-sensitive dye.
Materials:
-
HEK293 cells stably expressing human TRPM4
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound (NBA)
-
TRPM4 activator (e.g., Ionomycin)
-
384-well black, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Seed TRPM4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound and test compounds in assay buffer. Add the compounds to the assay plate. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for inhibition (a high concentration of this compound).
-
Assay Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the TRPM4 activator (e.g., Ionomycin to a final concentration of 1-5 µM) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon activator addition.
-
Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the normalized response against the compound concentration to determine the IC50 value for inhibitors.
-
Protocol 2: Thallium Flux Assay
This assay utilizes the permeability of TRPM4 to thallium ions (Tl+) as a surrogate for Na+. The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing human TRPM4
-
Assay Buffer (Chloride-free, e.g., containing sodium gluconate)
-
Loading Buffer (Assay buffer containing a Tl+-sensitive dye, e.g., FluxOR™)
-
Stimulus Buffer (Assay buffer containing Tl2SO4 and a TRPM4 activator like Ionomycin)
-
This compound (NBA)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Plate TRPM4-HEK293 cells in 384-well plates and incubate overnight as described above.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the loading buffer containing the Tl+-sensitive dye for 60-90 minutes at room temperature.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing the test compounds, including this compound as a control. Incubate for 10-20 minutes at room temperature.
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the stimulus buffer containing Tl+ and the activator to all wells.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
-
Data Analysis:
-
Determine the rate of Tl+ influx from the initial slope of the fluorescence increase.
-
Normalize the data to controls and calculate IC50 values for inhibitory compounds as described for the membrane potential assay.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of the TRPM4 ion channel and for its validation as a therapeutic target. The protocols outlined in these application notes provide a robust framework for the implementation of this compound in high-throughput screening campaigns aimed at the discovery of novel TRPM4 modulators. The choice between the membrane potential and thallium flux assays will depend on the specific instrumentation available and the screening objectives. Careful optimization of assay parameters is recommended to ensure high-quality, reproducible data.
References
- 1. bohrium.com [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Loss of the TRPM4 channel in humans causes immune dysregulation with defective monocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. What is the evidence for the role of TRP channels in inflammatory and immune cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Ca(2+)-activated cation channel TRPM4 is a negative regulator of angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TRPM4 Inhibitors in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there are no publicly available in vivo studies detailing the dosage and administration of Trpm4-IN-2 (also known as NBA) in mouse models. The information provided herein summarizes the available in vitro data for this compound and offers detailed in vivo protocols for other commonly used TRPM4 inhibitors, 9-phenanthrol and glibenclamide, as a reference for researchers designing their own studies.
This compound (NBA): In Vitro Efficacy
This compound has been identified as a potent inhibitor of both human and mouse Transient Receptor Potential Melastatin 4 (TRPM4) channels. Its efficacy has been characterized using electrophysiology techniques in heterologous expression systems.
Data Presentation: this compound IC₅₀ Values
| Compound | Channel | Application | IC₅₀ (µM) | Reference |
| This compound (NBA) | Mouse TRPM4 | Extracellular | 0.215 | [1][2] |
| This compound (NBA) | Mouse TRPM4 | Intracellular | 0.119 | [1][2] |
| This compound (NBA) | Human TRPM4 | Extracellular | 0.125 | [1][2] |
| This compound (NBA) | Human TRPM4 | Intracellular | 0.187 | [1][2] |
Experimental Protocol: In Vitro Patch-Clamp Electrophysiology
This protocol describes a general procedure for assessing the inhibitory effect of this compound on mouse TRPM4 channels expressed in a cell line (e.g., HEK-293T).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on mouse TRPM4 currents.
Materials:
-
HEK-293T cells stably or transiently expressing mouse TRPM4
-
Cell culture reagents
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
This compound (NBA) stock solution (e.g., 10 mM in DMSO)
-
Pipette (intracellular) solution (in mM): 156 NaCl, 10 HEPES, adjusted to pH 7.4
-
Bath (extracellular) solution containing varying concentrations of this compound
-
Calcium solution (e.g., 300 µM free Ca²⁺) to activate TRPM4
Procedure:
-
Cell Preparation: Culture and maintain HEK-293T cells expressing mouse TRPM4 according to standard protocols. Plate cells onto glass coverslips for recording 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Patch-Clamp Recording (Inside-Out Configuration):
-
Establish a whole-cell patch-clamp configuration on a TRPM4-expressing cell.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 400 ms) from a holding potential of 0 mV to record baseline TRPM4 currents.
-
-
Compound Application (Intracellular):
-
Activate TRPM4 channels by perfusing the bath with a solution containing 300 µM free Ca²⁺.
-
Once a stable baseline current is established, perfuse the bath with solutions containing increasing concentrations of this compound (and 300 µM Ca²⁺) to determine the concentration-dependent inhibition.
-
-
Compound Application (Extracellular):
-
For extracellular application, include the desired concentration of this compound in the pipette (intracellular) solution before forming the seal.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Normalize the current inhibition for each concentration to the baseline current.
-
Plot the normalized inhibition against the log of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
-
Analog TRPM4 Inhibitors: In Vivo Mouse Studies
Given the lack of in vivo data for this compound, researchers may refer to protocols for other TRPM4 inhibitors.
Data Presentation: 9-Phenanthrol Ex Vivo Dosage
| Compound | Model | Application | Concentration | Effect | Reference |
| 9-Phenanthrol | Isolated Mouse Ventricle (Hypoxia/Re-oxygenation) | Superfusion | 10 µM (10⁻⁵ mol·L⁻¹) | Reduced early afterdepolarizations (EADs) by ~60% | [3][4] |
| 9-Phenanthrol | Isolated Mouse Ventricle (Hypoxia/Re-oxygenation) | Superfusion | 100 µM (10⁻⁴ mol·L⁻¹) | Abolished EADs | [3][4] |
Data Presentation: Glibenclamide In Vivo Dosage
| Compound | Mouse Model | Administration Route | Dosage | Therapeutic Effect | Reference |
| Glibenclamide | Traumatic Brain Injury + Hemorrhagic Shock | IV bolus + Subcutaneous infusion | 10 µg/kg (IV) followed by continuous SQ infusion | Reduced brain edema | [5] |
| Glibenclamide | Non-obese diabetic (NOD) mice | Subcutaneous pellet | 20 mg pellet (releases 9-12.6 mg/day) | Protected against hyperglycemia and beta cell loss | [6] |
Note: Some studies utilize rat models, which can also provide valuable dosage information. For instance, in a rat model of ischemic stroke, glibenclamide was administered as a 50 µg/kg IV bolus followed by continuous subcutaneous infusion.[7]
Experimental Protocols: In Vivo Administration
Protocol: Administration of 9-Phenanthrol in an Ex Vivo Cardiac Ischemia-Reperfusion Model
This protocol is adapted from studies on isolated mouse hearts and serves as a starting point for ex vivo pharmacological assessment.
Objective: To assess the effect of 9-phenanthrol on arrhythmias following hypoxia and re-oxygenation.
Materials:
-
Adult mice
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (normoxic and hypoxic)
-
9-Phenanthrol
-
Intracellular microelectrodes for recording action potentials
Procedure:
-
Heart Isolation: Anesthetize the mouse and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with warm, oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution.
-
Stabilization: Allow the heart to stabilize for a period of normoxic perfusion (e.g., 20-30 minutes).
-
Hypoxia Induction: Switch the perfusion to a hypoxic solution (gassed with 95% N₂/5% CO₂) for a designated period (e.g., 2 hours) to induce arrhythmias like EADs.
-
Re-oxygenation and Treatment:
-
Begin re-oxygenation by switching back to the normoxic Krebs-Henseleit solution.
-
During the re-oxygenation phase, perfuse the heart with the normoxic solution containing 9-phenanthrol at the desired concentration (e.g., 10 µM or 100 µM).
-
-
Electrophysiological Recording: Continuously record spontaneous electrical activity using intracellular microelectrodes placed in the right ventricle throughout the experiment.
-
Data Analysis: Quantify the number and frequency of EADs before, during, and after the application of 9-phenanthrol.
Protocol: Administration of Glibenclamide in a Mouse Stroke Model
This protocol is based on studies investigating the neuroprotective effects of glibenclamide.
Objective: To evaluate the efficacy of glibenclamide in reducing edema following ischemic stroke.
Materials:
-
Mouse model of ischemic stroke (e.g., transient middle cerebral artery occlusion, tMCAo)
-
Glibenclamide
-
Vehicle (e.g., 0.9% saline for IV, DMSO for pump)
-
Mini-osmotic pumps for subcutaneous infusion
-
Standard surgical tools
Procedure:
-
Induction of Stroke: Induce ischemic stroke using a standardized tMCAo model.
-
IV Bolus Administration: At the time of reperfusion (or as dictated by the experimental design), administer an intravenous (IV) bolus of glibenclamide (e.g., 10 µg/kg). The vehicle control group receives an equivalent volume of saline.
-
Subcutaneous Pump Implantation:
-
Prime a mini-osmotic pump with glibenclamide dissolved in a suitable vehicle like DMSO.
-
Surgically implant the pump into the subcutaneous space (e.g., on the dorsal side). The pump will deliver a continuous infusion of the drug over a set period (e.g., 24-72 hours).
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
Mandatory Visualizations
TRPM4 Signaling Pathway in Cardiomyocytes
References
- 1. researchgate.net [researchgate.net]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Intraperitoneal injection of class A TLR9 agonist enhances anti–PD-1 immunotherapy in colorectal peritoneal metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Trpm4-IN-2 solubility issues and solutions
Welcome to the technical support center for TRPM4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent TRPM4 inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A1: this compound exhibits limited solubility in aqueous solutions and some common organic solvents. The recommended solvent is dimethyl sulfoxide (DMSO). For optimal dissolution, it is advised to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2] To aid dissolution, gentle warming and sonication can be applied.[1] It is insoluble in ethanol and water.[3]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: The reported solubility in DMSO can vary slightly between suppliers, but high concentrations are achievable. Some datasheets report a solubility of up to 100 mg/mL (281.08 mM), while others state ≥50.3 mg/mL.[1][3] It is recommended to start with a lower concentration and gradually increase it, using warming and sonication as needed to reach your desired stock concentration.
Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A3: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can indicate that the compound is coming out of solution. It is recommended to prepare fresh solutions for each experiment.[4] If you need to store a stock solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.[4] Before use, you can try to redissolve the compound by gently warming the vial and sonicating. For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while at -20°C, it should be used within one month.[1][4]
Q4: I am not observing the expected inhibitory effect on TRPM4 currents in my patch-clamp experiment. What could be the issue?
A4: Several factors could contribute to a lack of inhibitory effect. First, confirm the solubility and integrity of your this compound stock solution. If the compound has precipitated, the effective concentration will be lower than expected. Second, consider the application method. This compound has been shown to be effective when applied both intracellularly (via the patch pipette) and extracellularly (in the bath solution).[5][6] Finally, ensure that the TRPM4 channels are properly activated. TRPM4 is a calcium-activated channel, and its activation by intracellular Ca2+ is a prerequisite for observing inhibition.[6][7][8]
Data Summary: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥50.3 mg/mL to 100 mg/mL (281.08 mM)[1][3] | Requires sonication and warming; use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | Insoluble | |
| Water | Insoluble |
Key Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For 1 mL of a 100 mM stock solution, you will need 35.58 mg (Molecular Weight: 355.77 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
Whole-Cell Patch-Clamp Protocol for TRPM4 Inhibition
This protocol is adapted from studies investigating the effect of this compound on endogenous TRPM4 currents in cell lines such as HCT116.[9]
Solutions:
-
Pipette Solution (Intracellular): Containing (in mM): 150 NaCl, 10 HEPES, 2 CaCl2 (pH 7.4 with NaOH).
-
Bath Solution (Extracellular): Containing (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4 with NaOH), and no Ca2+.
-
Activating Solution: Bath solution containing 300 µM free Ca2+.
-
Test Solution: Activating solution containing the desired concentration of this compound.
Procedure:
-
Grow cells (e.g., HCT116) on glass coverslips suitable for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps from -100 mV to +100 mV for 50 ms every 2 seconds to elicit currents.[9]
-
To activate TRPM4 channels, perfuse the cell with the activating solution (containing 300 µM Ca2+).
-
Once a stable baseline TRPM4 current is established, apply the test solution containing this compound.
-
Record the inhibition of the TRPM4 current. The effect of the compound on the TRPM4 current can be calculated by averaging the last 100 ms of the sweep at +100 mV.[7]
Visualizations
Caption: TRPM4 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Trpm4-IN-2 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as NBA, is a small molecule inhibitor of the TRPM4 ion channel.[1][2] TRPM4 is a calcium-activated non-selective cation channel that is permeable to monovalent cations like Na+ and K+, but not Ca2+.[3] Its activation leads to membrane depolarization.
Q2: What is the reported potency of this compound?
This compound is a potent inhibitor of both human and mouse TRPM4 channels. The half-maximal inhibitory concentration (IC50) has been determined using electrophysiology. For detailed values, please refer to the data tables below.
Q3: Is this compound selective for TRPM4?
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type, the expression level of TRPM4, and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Based on its IC50 values, a starting range of 0.1 µM to 10 µM is advisable for most cell-based assays.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, dissolve it in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock in the appropriate assay buffer. Avoid repeated freeze-thaw cycles.
Data Presentation
On-Target Potency of this compound (NBA)
| Species | Application | IC50 (µM) | Reference |
| Human | Intracellular | 0.187 | [4] |
| Human | Extracellular | 0.125 | [4] |
| Mouse | Intracellular | 0.119 | [4] |
| Mouse | Extracellular | 0.215 | [4] |
| Human (LNCaP cells) | Not specified | 0.16 | [1] |
Selectivity Profile of the Related Compound CBA
| Channel | Activity | Reference |
| TRPV1 | Not specified | [1] |
| TRPV3 | Not specified | [1] |
| TRPV6 | Not specified | [1] |
| TRPM5 | Not specified | [1] |
| TRPM7 | Not specified | [1] |
| TRPM8 | Not specified | [1] |
Note: This data is for the related compound CBA and not this compound (NBA). It is provided for contextual information on the selectivity of the chemical series.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay. What could be the reason?
Several factors could contribute to a lack of effect:
-
Low TRPM4 Expression: The cell line you are using may not express TRPM4 at a sufficient level. Verify TRPM4 expression using techniques like qPCR, Western blot, or immunocytochemistry.
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration in your specific cell type and assay.
-
Compound Inactivity: Ensure that the compound has been stored correctly and that the working solution is freshly prepared.
-
Assay Insensitivity: Your assay may not be sensitive enough to detect the functional consequences of TRPM4 inhibition. Consider using a more direct method to assess TRPM4 activity, such as patch-clamp electrophysiology or a membrane potential-sensitive dye.
Q2: I am observing an unexpected or paradoxical effect with this compound. How can I determine if this is an off-target effect?
Given the lack of a comprehensive public off-target profile for this compound, it is crucial to perform control experiments to investigate unexpected effects:
-
Use a Structurally Unrelated TRPM4 Inhibitor: Compare the effects of this compound with another known TRPM4 inhibitor that has a different chemical structure (e.g., 9-phenanthrol, though be aware of its own off-target liabilities). If both compounds produce the same effect, it is more likely to be on-target.
-
TRPM4 Knockout/Knockdown Cells: The most definitive control is to test this compound in a cell line where the TRPM4 gene has been knocked out or its expression significantly knocked down using siRNA or shRNA. An effect that persists in the absence of TRPM4 is likely an off-target effect.
-
Vary the Concentration: Off-target effects often occur at higher concentrations. If the unexpected effect is only observed at concentrations significantly higher than the IC50 for TRPM4, it may be an off-target effect.
Q3: My cells are showing signs of toxicity after treatment with this compound. What should I do?
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of this compound in your cell line.
-
Reduce Concentration and Incubation Time: If possible, lower the concentration of this compound and reduce the incubation time to minimize toxicity while still achieving TRPM4 inhibition.
-
Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) in your final working solution is not causing the toxicity. Always include a vehicle control in your experiments.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording TRPM4 currents in cultured cells.
Materials:
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
-
Micromanipulator
-
Perfusion system
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 BAPTA, and varying concentrations of free Ca2+ (adjusted with CaCl2) (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh working solutions of this compound in the extracellular solution on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Plate cells on glass coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline TRPM4 currents. TRPM4 is activated by intracellular Ca2+, so ensure your pipette solution contains an appropriate concentration of free Ca2+. A voltage ramp or step protocol can be used to elicit currents.
-
Perfuse the cells with the extracellular solution containing this compound at the desired concentration.
-
Record the currents in the presence of the inhibitor.
-
Wash out the inhibitor by perfusing with the control extracellular solution.
-
Analyze the data by measuring the current amplitude before, during, and after inhibitor application.
Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium, which can be indirectly affected by TRPM4 activity.
Materials:
-
Fluorescence microscope with an appropriate filter set for the chosen calcium indicator.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist to induce a calcium response (e.g., carbachol, ATP)
-
This compound stock solution
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Prepare the calcium indicator loading solution by diluting the AM ester in HBSS containing Pluronic F-127.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with this compound or vehicle control for the desired amount of time.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Add the agonist to stimulate a calcium influx.
-
Record the changes in fluorescence over time.
-
Analyze the data by quantifying the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of TRPM4 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: The logical relationship of essential controls for robust experimental design.
References
- 1. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
Technical Support Center: Optimizing Trpm4-IN-2 for Patch Clamp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Trpm4-IN-2 for patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as NBA, is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2] TRPM4 is a calcium-activated non-selective cation channel that is permeable to monovalent cations like Na+ and K+, but not to divalent cations such as Ca2+.[3][4] Upon activation by intracellular Ca2+, TRPM4 conducts an inward Na+ current that leads to membrane depolarization.[3][4] By blocking this channel, this compound prevents this depolarization and can be used to study the physiological roles of TRPM4 in various cell types.[1]
Q2: What is the recommended starting concentration for this compound in a patch clamp experiment?
A good starting concentration for this compound is between 0.1 µM and 1 µM. The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.16 µM.[1] However, the optimal concentration will depend on the specific cell type and experimental conditions. A concentration of 10 µM has been shown to effectively inhibit both human and mouse TRPM4 currents.[2] For achieving near-complete blockade of endogenous TRPM4 currents, a concentration of 50 µM has been used, resulting in 88 ± 9% inhibition.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] For storage, it is recommended to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Can this compound be applied extracellularly or intracellularly?
This compound has been shown to be effective when applied both extracellularly and intracellularly in excised membrane patch experiments.[2] The choice of application will depend on the specific patch clamp configuration (e.g., whole-cell, inside-out, outside-out) and the experimental question.
Troubleshooting Guide
Problem 1: I am not seeing any inhibition of the TRPM4 current with this compound.
-
Question: Have you confirmed that your cells are expressing functional TRPM4 channels?
-
Answer: Before testing an inhibitor, it is crucial to confirm the presence of a robust TRPM4 current. This can be done by applying a ramp protocol in the whole-cell configuration with a pipette solution containing a known concentration of Ca2+ (e.g., 10 µM) to activate the channel.[5] The characteristic outwardly rectifying current-voltage (I-V) relationship of TRPM4 should be observed.
-
-
Question: Is your this compound solution properly prepared and stored?
-
Answer: Ensure that the this compound stock solution was prepared in a suitable solvent like DMSO and stored correctly at -20°C or -80°C to maintain its activity.[1] Improper storage can lead to degradation of the compound.
-
-
Question: Is the concentration of this compound sufficient?
-
Answer: While the IC50 is low (0.16 µM), higher concentrations may be needed to achieve complete block, especially in cells with high levels of TRPM4 expression. Try increasing the concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 50 µM) to determine the effective dose for your system.[1][2]
-
Problem 2: I am observing off-target effects at higher concentrations of this compound.
-
Question: What are the known off-target effects of this compound?
-
Answer: While generally considered selective, one study has suggested that this compound at a concentration of 5 µM may have off-target effects on the cardiac voltage-gated sodium channel Nav1.5.[3][6] It is important to be aware of this potential non-specific activity, especially when working with cardiomyocytes or other excitable cells.
-
-
Question: How can I minimize off-target effects?
-
Answer: Use the lowest effective concentration of this compound that produces the desired level of TRPM4 inhibition. Performing a careful dose-response analysis is critical. Additionally, consider using other, structurally different TRPM4 inhibitors (e.g., 9-phenanthrol) as a control to confirm that the observed effects are specific to TRPM4 blockade. However, be aware that other inhibitors may also have their own off-target effects.
-
Problem 3: The effect of this compound is not reversible.
-
Question: Is the inhibition by this compound expected to be reversible?
-
Answer: In some cell types, such as the colorectal cancer cell line HCT116, the inhibition of TRPM4 currents by this compound has been reported to be irreversible.[5] This is in contrast to its effects in other cell types where washout of the compound can restore the current. It is important to characterize the reversibility of inhibition in your specific cell system.
-
Data Presentation
Table 1: Concentration-Dependent Inhibition of TRPM4 by this compound
| Concentration | Percent Inhibition | Cell Type | Reference |
| 0.16 µM | ~50% (IC50) | LNCaP cells | [5] |
| 1.1 µM | ~50% (IC50 for CBA, a related compound) | LNCaP cells | [5] |
| 10 µM | Significant inhibition | TsA-201 cells (human and mouse TRPM4) | [2] |
| 50 µM | 88 ± 9% | DU145 cells (endogenous TRPM4) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL).
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Whole-Cell Patch Clamp Recording of TRPM4 Currents
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recordings.
-
Internal Solution: Prepare an internal (pipette) solution containing a known concentration of free Ca2+ to activate TRPM4 channels. A common concentration is 10 µM Ca2+.[5] The internal solution should also contain appropriate ions to isolate the TRPM4 current (e.g., Cs+ to block K+ channels).
-
External Solution: Use a standard extracellular solution (e.g., Tyrode's solution).
-
Recording:
-
Obtain a gigaohm seal and establish the whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM4 currents.[5]
-
Allow the TRPM4 current to stabilize as the intracellular Ca2+ from the pipette equilibrates with the cell interior.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current during and after drug application to determine the extent of inhibition.
-
To test for reversibility, perfuse the cell with the control external solution to wash out the inhibitor.
-
Visualizations
Caption: Signaling pathway of TRPM4 activation and inhibition by this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 3. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trpm4 Gene Invalidation Leads to Cardiac Hypertrophy and Electrophysiological Alterations | PLOS One [journals.plos.org]
- 5. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Preventing Trpm4-IN-2 degradation in solution
Welcome to the technical support center for Trpm4-IN-2 (also known as NBA), a potent inhibitor of the TRPM4 ion channel. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize their experiments and prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Here are the general recommendations from suppliers:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is advisable to use anhydrous, high-purity DMSO to minimize water content, as moisture can contribute to compound degradation over time.[3][4]
Q3: My this compound solution has precipitated after dilution in aqueous buffer/media. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic small molecules.[4] Here are some steps to address this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your experimental buffer.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid in redissolving the precipitate.[5]
-
Warming: Briefly warming the solution to 37°C may help, but be cautious as prolonged heat can accelerate degradation.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Q4: How many times can I freeze-thaw my DMSO stock solution of this compound?
A4: While many small molecules in DMSO are relatively stable to a limited number of freeze-thaw cycles, it is best practice to minimize them.[6] Repeated freeze-thaw cycles can introduce moisture from the air into the hygroscopic DMSO, which may lead to degradation.[7] For optimal results, we recommend aliquoting your stock solution into single-use volumes.
Q5: Should I be concerned about the light sensitivity of this compound?
A5: this compound is an anthranilic acid derivative.[2] Some compounds in this class can be susceptible to photodegradation.[8] Therefore, it is recommended to protect solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil. When working with the compound on the bench, minimize exposure to ambient light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibitory effect | 1. Degradation of this compound stock solution: Improper storage or expired stock. 2. Degradation in working solution: Instability in the experimental buffer (e.g., due to pH). 3. Precipitation of the compound: Poor solubility in the final aqueous medium. | 1. Prepare a fresh stock solution from powder. Ensure proper storage of the stock at -80°C for long-term use. 2. Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific buffer (see Experimental Protocol below). 3. Visually inspect for precipitation. If observed, follow the steps in FAQ Q3 . Consider lowering the final DMSO concentration by using a higher stock concentration for dilution. |
| Loss of activity over the course of a long experiment | 1. Hydrolysis of this compound: The amide bond in the structure could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media.[9][10][11][12] 2. Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration. | 1. Maintain a physiological pH in your experiments. If the experiment runs for an extended period, consider replenishing the compound. 2. Use low-adsorption plasticware or glass vials where possible. Include appropriate controls to account for any potential loss of compound. |
| Variability between experimental replicates | 1. Inaccurate pipetting of small volumes: Difficulty in accurately dispensing small volumes of concentrated stock. 2. Incomplete dissolution: The compound may not be fully dissolved in the stock or working solution. 3. Uneven distribution in multi-well plates: Inadequate mixing after adding the compound. | 1. Prepare an intermediate dilution of your stock solution to allow for the pipetting of larger, more accurate volumes. 2. Ensure the stock solution is completely dissolved by vortexing or brief sonication. 3. Mix the plate thoroughly after adding this compound, for example, by gently tapping or using a plate shaker. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Buffer
This protocol provides a framework to determine the stability of this compound in your specific aqueous experimental buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental buffer (e.g., cell culture medium, electrophysiology recording solution)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath set to your experimental temperature
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into your experimental buffer to the final desired concentration.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol. This will be your baseline (T=0) sample.
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2). Protect the solution from light.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, take an aliquot and process it as in step 3.
-
Store all samples at -80°C until analysis.
-
Analyze the samples by HPLC. Develop an HPLC method to separate this compound from any potential degradants. The peak area of this compound will be proportional to its concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Simplified signaling pathway of TRPM4 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Trpm4-IN-2 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of Trpm4-IN-2.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions.
1. Issue: Poor Solubility and Precipitation of this compound in Vehicle
-
Question: My this compound solution is cloudy, or the compound is precipitating out of the vehicle. How can I improve its solubility for in vivo administration?
-
Answer: Poor solubility is a common challenge for many small molecule inhibitors. Here are several strategies to address this:
-
Vehicle Optimization: The choice of vehicle is critical. While specific in vivo formulation data for this compound is not widely published, common vehicles for similar hydrophobic small molecules include:
-
A mixture of DMSO, Cremophor EL (or Kolliphor® EL), and saline. A typical starting ratio is 5-10% DMSO, 10-20% Cremophor EL, and the remainder saline.
-
A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
It is crucial to perform small-scale solubility tests with your specific batch of this compound and the chosen vehicle before preparing a large volume for animal studies.
-
-
Sonication and Heating: Gentle sonication and warming of the vehicle (to no more than 37-40°C) can aid in the dissolution of the compound. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound (also known as NBA) contains a carboxylic acid, altering the pH of the formulation should be done with caution as it can impact the compound's stability and in vivo tolerability.
-
Co-solvents: The use of co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can enhance solubility. However, the concentration of these co-solvents must be carefully controlled to avoid toxicity in animals.
-
Experimental Workflow for Improving Solubility:
Caption: Workflow for troubleshooting this compound solubility issues.
-
2. Issue: Lack of In Vivo Efficacy Despite Successful In Vitro Inhibition
-
Question: this compound works well in my cell-based assays, but I am not observing the expected phenotype in my animal model. What could be the reason?
-
Answer: A discrepancy between in vitro and in vivo results can stem from several factors related to pharmacokinetics and pharmacodynamics:
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dosage.
-
Poor Bioavailability: The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation.[][2] Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that might offer better systemic exposure.
-
Rapid Metabolism/Clearance: Small molecules can be rapidly cleared by the liver and kidneys.[] This can result in a short half-life, requiring more frequent administration.
-
Species-Specific Differences: The efficacy of TRPM4 inhibitors can vary between species. For instance, some inhibitors show different effects on human versus mouse TRPM4 channels.[3][4][5][6][7] It is crucial to confirm the inhibitory activity of this compound on the specific species' TRPM4 being studied.
-
Target Engagement: It is important to verify that the compound is reaching the target tissue and engaging with TRPM4. This can be assessed through pharmacokinetic studies measuring compound concentration in plasma and target tissues, and pharmacodynamic studies measuring a downstream biomarker of TRPM4 activity.
-
3. Issue: Observed Toxicity or Adverse Events in Animals
-
Question: My animals are showing signs of distress (e.g., weight loss, lethargy, irritation at the injection site) after being treated with this compound. What should I do?
-
Answer: Observed toxicity can be due to the compound itself or the vehicle.
-
Vehicle Toxicity: Some components of the formulation, like DMSO or Cremophor EL, can cause local irritation or systemic toxicity at high concentrations. It is essential to administer a "vehicle-only" control group to distinguish between vehicle- and compound-related toxicity.
-
Off-Target Effects: Small molecule inhibitors can have off-target effects, leading to unintended biological consequences.[8][9] While this compound is reported to be a potent TRPM4 inhibitor, its full in vivo off-target profile may not be completely characterized. A thorough literature search for known off-target effects of anthranilic acid derivatives might provide insights.
-
Dose Reduction: If toxicity is observed, reducing the dose or the frequency of administration is a primary troubleshooting step.
-
Refining the Formulation: If local irritation at the injection site is an issue, further diluting the formulation or changing the vehicle may help.
-
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in vivo?
2. What is the best route of administration for this compound?
The optimal route of administration depends on the experimental goals and the pharmacokinetic properties of the compound.
-
Intraperitoneal (IP) injection: Often used for initial studies due to its relative ease of administration.
-
Intravenous (IV) injection: Provides 100% bioavailability and is suitable for compounds with poor oral absorption.
-
Oral gavage (PO): If the compound has good oral bioavailability, this is a less invasive option for chronic dosing studies.
The choice of route should be guided by preliminary pharmacokinetic studies.
3. How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[10] According to one supplier, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[10] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate in vivo vehicle.
4. What is the mechanism of action of TRPM4?
TRPM4 is a calcium-activated non-selective cation channel.[11][12][13][14][15] Upon an increase in intracellular calcium, TRPM4 opens and allows the influx of monovalent cations, primarily Na+, leading to membrane depolarization.[9][14] This depolarization can modulate calcium signaling by reducing the driving force for calcium entry through other channels.[5][6][12]
Caption: Simplified TRPM4 signaling pathway.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound (NBA) IC50 | 0.16 µM | [10] |
| This compound (NBA) IC50 in HEK293 cells | 0.4 µM | [10] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Cremophor® EL)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
On the day of injection, weigh the required amount of this compound powder.
-
Prepare a fresh stock solution by dissolving this compound in DMSO to a concentration of, for example, 20 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
In a separate sterile tube, add the required volume of Kolliphor® EL.
-
Slowly add the this compound/DMSO stock solution to the Kolliphor® EL while vortexing to create a 1:1 (v/v) mixture. This should result in a clear solution.
-
Add sterile 0.9% saline to the DMSO/Kolliphor® EL mixture to achieve the final desired concentration of this compound. A common final vehicle composition is 5% DMSO, 5% Kolliphor® EL, and 90% saline.
-
Vortex the final solution thoroughly. If any cloudiness persists, sonicate the solution for 5-10 minutes in a bath sonicator.
-
Visually inspect the solution for any precipitates before drawing it into a syringe for injection.
-
Protocol 2: Western Blot for TRPM4 Expression
This protocol can be used to confirm the presence of TRPM4 in your target tissue.
-
Cell Lysis:
-
Lyse cells or homogenized tissue in lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA pH 8.0, 10% glycerol, 1% Triton X-100) containing a complete protease inhibitor cocktail.[3][5][16]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[3][16]
-
Determine the protein concentration of the supernatant using a Bradford assay.[3][16]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRPM4 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 6. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Trpm4-IN-2 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Trpm4-IN-2, a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, with a focus on minimizing cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NBA) is a potent and selective small molecule inhibitor of the TRPM4 ion channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.16 µM for TRPM4 channel activity.[1] TRPM4 is a calcium-activated non-selective cation channel that primarily conducts sodium ions (Na+) into the cell.[2][3] This influx of Na+ leads to depolarization of the cell membrane, which in turn reduces the electrochemical driving force for calcium (Ca2+) entry through other channels, such as store-operated Ca2+ entry (SOCE) pathways.[2] By inhibiting TRPM4, this compound blocks this Na+ influx, which can lead to alterations in intracellular Ca2+ signaling and membrane potential.[2][4] These changes can impact a variety of cellular processes, including proliferation, migration, and cell survival.[4][5]
Q2: Is this compound cytotoxic to primary cells?
A2: While all small molecule inhibitors have the potential for cytotoxicity at high concentrations, this compound has been shown to be significantly less cytotoxic than older, less selective TRPM4 inhibitors like 9-phenanthrol.[6] One study reported the concentration of this compound required to induce 50% cell death (EC50) to be approximately 332 µM in a cell line model, which is substantially higher than its effective concentration for TRPM4 inhibition.[6] However, cytotoxicity can be cell-type dependent, and it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.
Q3: What are the known off-target effects of this compound?
A3: this compound belongs to a class of aryloxyacyl-anthranilic acid compounds that have been developed as more selective TRPM4 inhibitors compared to older compounds like flufenamic acid and glibenclamide, which are known for their numerous off-target effects.[4][7] A related compound, CBA, has demonstrated good selectivity for TRPM4 over other TRP channels, including TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8.[4] While a comprehensive kinase panel for this compound is not publicly available, its development as a more specific inhibitor suggests a reduced likelihood of broad off-target kinase activity. Nevertheless, it is always good practice to consider potential off-target effects and include appropriate controls in your experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing your working concentrations, be mindful of the final DMSO concentration in your cell culture medium, as high concentrations of DMSO can be toxic to primary cells. It is advisable to keep the final DMSO concentration below 0.1%.
Data Presentation
Table 1: Inhibitory Potency and Cytotoxicity of this compound and Other TRPM4 Inhibitors
| Compound | Target | IC50 for TRPM4 Inhibition (µM) | EC50 for Cytotoxicity (µM) | Cell Type for Cytotoxicity | Reference(s) |
| This compound (NBA) | TRPM4 | 0.16 | ~332 | TsA-201 cells | [1][6] |
| 9-phenanthrol | TRPM4 | ~29.1 | ~20 | TsA-201 cells | [6][7] |
| CBA | TRPM4 | 1.1 - 1.6 | ~545 | TsA-201 cells | [4][6][7] |
Note: IC50 and EC50 values can vary depending on the cell type and experimental conditions. It is essential to determine these values empirically in your specific primary cell model.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration that effectively inhibits TRPM4 without causing significant cytotoxicity. Start with a wide range of concentrations below and above the reported IC50 for inhibition. |
| High final DMSO concentration. | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to your cells. |
| Primary cells are particularly sensitive. | Reduce the incubation time with this compound. Some primary cells may be more sensitive to prolonged exposure to small molecule inhibitors. |
| Off-target effects. | Although more selective, off-target effects are still possible. If cytotoxicity persists at low concentrations, consider using a structurally different TRPM4 inhibitor as a control to see if the effect is specific to TRPM4 inhibition. |
Issue 2: Inconsistent or unexpected results in functional assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration. | Re-evaluate your dose-response curve. Ensure you are using a concentration that provides consistent and significant inhibition of TRPM4 activity. |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in primary cell health. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Cell passage number can also affect experimental outcomes. |
| Species-specific differences in inhibitor potency. | Be aware that the potency of some TRPM4 inhibitors can vary between species.[8] If using non-human primary cells, it may be necessary to validate the inhibitory concentration. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm and 680 nm)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and recover for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with medium only (no cells, background control), cells with vehicle control (e.g., 0.1% DMSO), and cells that will be maximally lysed (positive control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add lysis buffer to the positive control wells to induce maximum LDH release.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well flat-bottom plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 30 minutes). Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm (for the LDH reaction) and 680 nm (background).
-
Calculation: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Primary cells of interest
-
This compound
-
Complete cell culture medium
-
96-well white- or black-walled, clear-bottom cell culture plates
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the prepared caspase-glo reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature, protected from light, for the time specified in the kit's protocol (typically 1-2 hours).
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Assessment of TRPM4 Channel Activity using Calcium Imaging with Fluo-4 AM
This protocol measures changes in intracellular calcium levels, which can be an indirect indicator of TRPM4 activity.
Materials:
-
Primary cells of interest
-
This compound
-
Glass-bottom culture dishes or black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
A TRPM4 activator (e.g., a calcium ionophore like Ionomycin)
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Seeding: Seed primary cells on glass-bottom dishes or in appropriate imaging plates and allow them to adhere.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium, wash the cells with HBSS, and incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells gently with HBSS two to three times to remove excess dye. Add fresh HBSS to the cells.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding any compounds.
-
Inhibitor Treatment: Add this compound at the desired concentration and incubate for a short period (e.g., 10-30 minutes).
-
TRPM4 Activation and Measurement: Add a TRPM4 activator to stimulate calcium influx. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) reflects the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect on TRPM4-mediated calcium signaling.
Visualizations
Signaling Pathway of TRPM4 and Potential for Cytotoxicity
Caption: TRPM4 signaling and potential pathways to cytotoxicity.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Workflow for optimizing this compound use in primary cells.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with Trpm4-IN-2
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results obtained during experiments involving the TRPM4 inhibitor, Trpm4-IN-2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results with this compound are inconsistent with my TRPM4 knockout/knockdown data. Why is this happening?
A: This is a common challenge when comparing pharmacological inhibition with genetic approaches. Several factors can contribute to these discrepancies:
-
Incomplete Inhibition: Small molecule inhibitors like this compound may not achieve 100% target blockade, even at high concentrations. Studies have shown that even at 50 µM, this compound blocked 65% to 88% of TRPM4 currents, which may result in limited effects on cellular functions.[1] In contrast, genetic knockout ensures a complete absence of the protein.
-
Off-Target Effects: While this compound is reported to be a potent and selective inhibitor, no small molecule is perfectly specific.[2][3][] At higher concentrations, the risk of interacting with other ion channels or signaling proteins increases, potentially producing phenotypes not directly related to TRPM4. Older, less specific inhibitors like 9-phenanthrol, flufenamic acid, and glibenclamide are well-known for their numerous off-target effects.[1][5][6]
-
Differential Effects on Cellular Functions: A study on HCT116 colorectal cancer cells found that while TRPM4 knockout reduced cell viability, treatment with this compound (also known as NBA) did not.[5] However, the inhibitor did reduce cell proliferation, suggesting that pharmacological blockade and genetic deletion can impact distinct cellular "hallmark" functions differently.[5][7] This could be due to the channel's dual role as an ion conductor and a potential scaffolding protein, where the inhibitor might block conduction but not disrupt protein-protein interactions.
Q2: I am not observing the expected effect of this compound in my mouse-derived cells or animal model. Is the inhibitor ineffective?
A: This issue often arises from species-specific differences in the drug's target protein. The binding site of an inhibitor can vary even with small changes in the amino acid sequence of the channel between species.
-
Species-Dependent Inhibition: There are striking documented differences in how inhibitors affect human versus mouse TRPM4 channels.[8][9][10] For instance, the inhibitor CBA effectively blocks human TRPM4 but unexpectedly increases current in mouse TRPM4 at certain voltages.[8][9]
-
Validating this compound in Your Model: While this compound (NBA) has been shown to inhibit both human and mouse TRPM4 currents in heterologous expression systems, it is crucial to validate its efficacy in your specific cell line or animal model.[8][9] The cellular context and post-translational modifications of the channel could potentially alter inhibitor binding.
Q3: this compound is causing unexpected changes in intracellular calcium ([Ca2+]i) signaling. What is the underlying mechanism?
A: TRPM4 is a Ca2+-activated, but Ca2+-impermeable, cation channel.[11][12] Its primary function is to conduct monovalent cations like Sodium (Na+), leading to membrane depolarization.[1][13] This depolarization indirectly modulates Ca2+ influx through other channels.
-
Negative Feedback on Ca2+ Entry: In many non-excitable cells, the main pathway for Ca2+ entry is Store-Operated Calcium Entry (SOCE).[1][5] TRPM4 activation causes Na+ influx, making the inside of the cell more positive (depolarization). This reduces the electrochemical driving force for Ca2+ to enter through SOCE channels (like Orai1), thus dampening the Ca2+ signal.[1][5][14]
-
Effect of Inhibition: By inhibiting TRPM4 with this compound, you prevent this depolarization. Consequently, the driving force for Ca2+ entry remains strong, which can lead to a higher or more sustained elevation of intracellular Ca2+ upon cell stimulation.[15] In Th2 cells, for example, inhibiting TRPM4 increased Ca2+ influx and oscillations.[15]
Below is a diagram illustrating this signaling pathway.
Q4: How can I perform control experiments to ensure the observed effects are specific to TRPM4 inhibition?
A: A rigorous set of controls is essential for interpreting your results correctly. Consider the following workflow.
-
Dose-Response: Establish a full dose-response curve for this compound in your assay to ensure you are working within an effective concentration range and to identify potential toxicity at higher doses.
-
Genetic Validation: The most robust control is to test this compound in a TRPM4 knockout or knockdown cell line. A truly specific inhibitor should have no effect in cells lacking the target protein.[5]
-
Rescue Experiments: In a TRPM4 knockout background, re-express wild-type TRPM4. The cellular phenotype should be restored, and sensitivity to this compound should reappear. As a further control, re-expressing a non-conducting mutant of TRPM4 should not rescue the phenotype, confirming the effect is dependent on ion conduction.[7]
-
Negative Controls: If available, use a structurally similar but biologically inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself.
Quantitative Data Summary
Table 1: Inhibitor Potency Summarizes the half-maximal inhibitory concentration (IC50) for this compound and other common, less-specific TRPM4 modulators.
| Compound | Alias | Target(s) | Reported IC50 | Selectivity Issues |
| This compound | NBA | TRPM4 | 0.16 µM [16] | High selectivity reported, but off-target effects at high concentrations are possible. |
| 9-phenanthrol | - | TRPM4 | ~10-30 µM | Low potency; inhibits TMEM16A, activates KCa3.1 channels.[1] |
| Flufenamic acid | FFA | TRPM4, other channels | ~25-100 µM | Low potency; numerous off-targets as an NSAID.[5][6] |
| Glibenclamide | - | TRPM4, KATP channels | ~10-20 µM | Primarily a KATP channel blocker.[1][5] |
Table 2: Summary of Expected vs. Unexpected Experimental Outcomes Highlights discrepancies reported in the literature that may inform the interpretation of your results.
| Experiment | Cell Line | Expected Outcome (based on TRPM4 function) | Reported "Unexpected" Outcome | Potential Reason | Reference |
| Cell Viability | HCT116 (human colorectal cancer) | Decreased viability upon TRPM4 inhibition | No change in viability with this compound | Incomplete inhibition; differential role of channel vs. protein scaffold | [5] |
| Cell Proliferation | HCT116 (human colorectal cancer) | Decreased proliferation | Decreased proliferation observed with this compound | Effect may be more sensitive to partial inhibition than viability | [5] |
| Electrophysiology | Mouse-derived cells | Inhibition of Ca2+-activated cation current | Altered current properties or lack of inhibition | Species-specific differences in inhibitor binding site | [8][9] |
| Calcium Imaging | Th2 Lymphocytes | Decreased intracellular Ca2+ (due to restored driving force) | Increased intracellular Ca2+ levels and oscillations | Inhibition of TRPM4 prevents membrane depolarization, enhancing Ca2+ influx via other channels | [15] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring endogenous TRPM4 currents in a cell line like DU145 or HCT116.[5][16]
-
Preparation:
-
Culture cells on glass coverslips to ~60-80% confluency.
-
Prepare intracellular (pipette) and extracellular (bath) solutions.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and desired free Ca2+ (e.g., 1 µM, buffered with CaCl2) (pH 7.2 with CsOH).
-
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve whole-cell configuration. Allow the intracellular solution to equilibrate with the cytosol for 3-5 minutes.
-
Hold the cell at a potential of 0 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2 seconds to elicit currents.[5]
-
The Ca2+ in the pipette will activate TRPM4, resulting in a characteristic outwardly rectifying current.
-
-
Inhibitor Application:
-
Establish a stable baseline recording of the TRPM4 current.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 0.1 - 50 µM).
-
Record the inhibition of the current. Wash out the inhibitor with the control extracellular solution to test for reversibility.
-
Protocol 2: Intracellular Calcium Imaging
This protocol uses a fluorescent indicator to measure changes in cytosolic calcium.[17][18]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a loading buffer (e.g., HBSS) and a stock solution of a calcium indicator dye (e.g., 5 mM Fluo-4 AM in DMSO).
-
-
Dye Loading:
-
Wash cells once with loading buffer.
-
Prepare the final loading solution by diluting the Fluo-4 AM stock to 2-5 µM in the buffer. Vortex to mix.
-
Incubate cells with the Fluo-4 AM solution at 37°C for 20-30 minutes, followed by 20-30 minutes at room temperature to allow for de-esterification of the dye.
-
Wash the cells twice with buffer to remove excess dye. Add fresh buffer for imaging.
-
-
Imaging and Data Acquisition:
-
Place the dish on a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2).
-
Excite Fluo-4 at ~490 nm and collect emission at ~520 nm.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Add your stimulus (e.g., an agonist that triggers Ca2+ release) and record the change in fluorescence intensity over time.
-
For inhibitor studies, pre-incubate the cells with this compound for 15-30 minutes before adding the stimulus. Compare the resulting calcium transient to the control (no inhibitor) condition.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Normalize the fluorescence signal (F) to the initial baseline fluorescence (F0) to get the F/F0 ratio, which represents the relative change in [Ca2+]i.
-
Protocol 3: Impedance-Based Cell Proliferation Assay
This method provides real-time, label-free monitoring of cell proliferation.[5][7]
-
Setup:
-
Use a specialized microelectronic plate (e.g., E-Plate 96).
-
Add 100 µL of cell culture medium to each well to obtain a background reading.
-
Seed cells in the plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
-
Treatment:
-
Allow cells to attach and grow for several hours until the impedance signal (termed "Cell Index") begins to increase steadily.
-
Add this compound at various concentrations (e.g., 1 µM to 50 µM) in a small volume to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
-
Data Acquisition:
-
Place the plate in the real-time cell analyzer (RTCA) instrument located inside a standard cell culture incubator.
-
Program the instrument to measure impedance automatically at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 48-72 hours).
-
-
Analysis:
-
The instrument software plots the Cell Index over time. A higher Cell Index corresponds to a greater number of cells attached to the electrodes.
-
Compare the growth curves of the inhibitor-treated cells to the vehicle control. The slope of the curve is indicative of the proliferation rate. A reduction in the slope signifies inhibition of proliferation.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. bmbreports.org [bmbreports.org]
- 12. Frontiers | TRPM4 and TRPV2 are two novel prognostic biomarkers and promising targeted therapy in UVM [frontiersin.org]
- 13. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Trpm4 differentially regulates Th1 and Th2 function by altering calcium signaling and NFAT localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Overcoming Resistance to TRPM4-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the TRPM4 inhibitor, TRPM4-IN-2.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the potential mechanisms?
A1: Acquired resistance to this compound can arise from several factors. Based on known mechanisms of drug resistance in cancer, potential causes include:
-
Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing the intracellular concentration of this compound. TRPM4 expression has been linked to the upregulation of P-gp, contributing to doxorubicin resistance in breast cancer cells.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells may adapt to the inhibition of TRPM4 by upregulating alternative signaling pathways to maintain their pro-survival and proliferative signals. Given that TRPM4 has been shown to regulate the β-catenin and Akt/GSK3-β signaling pathways, compensatory activation of these or other related pathways could confer resistance.[2][3]
-
Target Alteration through Mutation: Although not yet reported specifically for this compound, mutations in the TRPM4 gene could potentially alter the inhibitor's binding site, reducing its efficacy. Mutations in the TRPM4 gene have been identified in other diseases, indicating its susceptibility to genetic alterations.[4][5][6][7]
-
Expression of Alternative Splice Variants: The TRPM4 gene may undergo alternative splicing, leading to different protein isoforms.[8] It is plausible that some splice variants may have a lower affinity for this compound.
-
Compensatory Mechanisms: Long-term inhibition or knockout of TRPM4 may lead to compensatory upregulation of other ion channels that can functionally replace TRPM4, thereby mitigating the effects of the inhibitor.[9][10]
Q2: How can I experimentally determine the cause of resistance to this compound in my cell line?
A2: A systematic approach is recommended to investigate the mechanism of resistance. The following experimental workflow can be adapted to your specific cell line and resources.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow for troubleshooting resistance to this compound.
Q3: I suspect upregulation of drug efflux pumps. How can I confirm this and what can I do to overcome it?
A3: To confirm the involvement of drug efflux pumps, you can:
-
Assess Gene and Protein Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of genes encoding major drug transporters like ABCB1 (MDR1). Follow up with a Western blot to confirm increased protein levels of P-glycoprotein.
-
Perform a Functional Assay: Use a fluorescent substrate of P-gp, such as Rhodamine 123, to measure efflux activity. Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by a P-gp inhibitor.
-
Co-administer an Efflux Pump Inhibitor: Treat your resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., verapamil, cyclosporine A). If the sensitivity to this compound is restored, it strongly suggests that drug efflux is the mechanism of resistance.
Q4: My data suggests that a bypass signaling pathway is activated. What are my next steps?
A4: If you suspect a bypass pathway, you should:
-
Profile Key Signaling Nodes: Perform Western blots to examine the phosphorylation status and total protein levels of key components of suspected bypass pathways, such as Akt, GSK3-β, and β-catenin.
-
Use Pathway-Specific Inhibitors: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K/Akt inhibitor or a Wnt/β-catenin pathway inhibitor). A synergistic effect would support your hypothesis.
-
Perform Reporter Assays: Use reporter constructs to measure the transcriptional activity of pathways like the Wnt/β-catenin pathway (e.g., TCF/LEF reporter).
Q5: I am not seeing the expected downstream effects of TRPM4 inhibition (e.g., changes in cell proliferation or migration) even at effective concentrations of this compound. What could be the issue?
A5: This could be due to several factors:
-
Cell-Type Specificity: The role of TRPM4 in regulating proliferation and migration can be cell-type dependent. In some cancer types, TRPM4's role may be less prominent for these specific functions.
-
Compensatory Mechanisms: As mentioned, other ion channels could be compensating for the loss of TRPM4 function. An ion channel-focused qPCR array comparing sensitive and resistant cells might reveal potential candidates.
-
Experimental Conditions: Ensure that your experimental conditions (e.g., cell density, serum concentration, duration of treatment) are optimal for observing the expected phenotype.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound, also known as NBA, is a potent inhibitor of the TRPM4 ion channel. TRPM4 is a calcium-activated, non-selective cation channel that primarily conducts sodium ions (Na⁺) into the cell. This influx of Na⁺ leads to membrane depolarization, which in turn reduces the driving force for calcium (Ca²⁺) entry through other channels. By inhibiting TRPM4, this compound prevents this depolarization, thereby modulating intracellular Ca²⁺ signaling.
Q: What are the known IC50 values for TRPM4 inhibitors?
A: The half-maximal inhibitory concentration (IC50) can vary depending on the experimental system. The table below summarizes reported IC50 values for common TRPM4 inhibitors.
| Inhibitor | IC50 (µM) | Cell Line/System | Reference |
| This compound (NBA) | 0.16 | Not specified | MCE |
| TRPM4-IN-1 (CBA) | 1.5 | HEK293 cells overexpressing TRPM4 | MCE |
| 9-Phenanthrol | 20 | HEK cells | [11] |
| Spermine | 35-61 | HEK cells expressing murine or human TRPM4 | [12] |
Q: Are there any known off-target effects of this compound?
A: While this compound is reported to be a potent TRPM4 inhibitor, comprehensive selectivity profiling against a wide range of ion channels and other proteins is not extensively published in the provided search results. It is always good practice to validate key findings using a secondary, structurally distinct inhibitor or a genetic approach (e.g., siRNA or CRISPR/Cas9-mediated knockout of TRPM4) to ensure the observed effects are on-target.
Q: What is the role of TRPM4 in cancer?
A: TRPM4 is overexpressed in several cancers, including prostate, colorectal, breast, and diffuse large B-cell lymphoma.[1][9] Its expression is often correlated with poor prognosis. TRPM4 contributes to several cancer hallmarks, including:
-
Increased proliferation and cell cycle progression [9]
-
Enhanced cell migration and invasion [9]
-
Epithelial-to-mesenchymal transition (EMT) [9]
-
Modulation of intracellular calcium signaling [9]
-
Regulation of the β-catenin and Akt signaling pathways [2][3]
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein and Signaling Proteins
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-P-glycoprotein, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment (for control wells): Pre-incubate cells with an efflux pump inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Efflux Phase:
-
Wash cells twice with pre-warmed PBS or culture medium.
-
Add fresh, pre-warmed medium (with or without the efflux pump inhibitor) and incubate at 37°C.
-
-
Fluorescence Measurement: Measure intracellular fluorescence at different time points (e.g., 0, 30, 60, 90 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Compare the rate of fluorescence decrease between sensitive and resistant cells. A faster decrease in resistant cells, which is reversed by the efflux pump inhibitor, indicates increased efflux activity.
Signaling Pathways and Resistance Mechanisms
TRPM4 Signaling in Cancer Proliferation
Caption: TRPM4's role in promoting cancer cell proliferation via the Akt/GSK3β/β-catenin pathway.
Potential Mechanisms of Resistance to this compound
Caption: Potential on-target and off-target mechanisms of acquired resistance to this compound.
References
- 1. TRPM4 channels contribute to Adriamycin chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM4 enhances cell proliferation through up-regulation of the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Four TRPM4 Cation Channel Mutations Found in Cardiac Conduction Diseases Lead to Altered Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. TRPM4 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer [mdpi.com]
- 9. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM3, TRPM4, and TRPM5 as thermo-sensitive channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of TRPM4 Inhibitors: Trpm4-IN-2 vs. 9-phenanthrol
In the quest for selective and potent tools to unravel the physiological roles of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, researchers now have more advanced options beyond the classical inhibitor 9-phenanthrol. This guide provides a comprehensive comparison of Trpm4-IN-2, a novel and more potent inhibitor, with the widely used 9-phenanthrol, offering researchers the data-driven insights needed to select the appropriate tool for their experimental needs.
The TRPM4 channel, a calcium-activated non-selective cation channel, is a key player in a multitude of physiological processes, including the regulation of cardiovascular function, immune responses, and neuronal excitability.[1][2][3] Consequently, the development of specific inhibitors is paramount for both fundamental research and as potential therapeutic agents. For years, 9-phenanthrol has been the go-to inhibitor for studying TRPM4. However, its limitations in potency and selectivity have prompted the development of more refined molecules like this compound (also known as NBA).[4][5]
Potency and Selectivity: A Clear Win for this compound
Quantitative data from various studies consistently demonstrates the superior potency of this compound over 9-phenanthrol in inhibiting TRPM4 channels.
| Inhibitor | Target | IC50 Value | Species | Cell Type | Reference |
| This compound (NBA) | TRPM4 | 0.16 µM | Human | - | [6][7] |
| TRPM4 | 1.5 ± 0.1 µM | Human | HEK293 | [8] | |
| 9-phenanthrol | TRPM4 | ~20 µM | Human | HEK293 | [9][10] |
| TRPM4 | 1 x 10⁻⁵ M (10 µM) | Rat | Cerebral artery smooth muscle cells | ||
| TRPM4 | 29.1 ± 5.8 µM | Human | HEK293 | [8] |
As the data illustrates, this compound exhibits a significantly lower IC50 value, indicating a much higher affinity and inhibitory potency for the TRPM4 channel compared to 9-phenanthrol.
Selectivity is another critical factor where this compound shows a clear advantage. While 9-phenanthrol is often described as a selective TRPM4 inhibitor, it has been reported to have off-target effects, particularly at higher concentrations. For instance, it can inhibit the TMEM16A chloride channel and activate KCa3.1 channels.[5][11] Furthermore, at concentrations around 100 µM, it can reversibly reduce K+ currents. In contrast, studies on this compound and its analogs have highlighted their improved selectivity profile against other ion channels, including the closely related TRPM5.[8][9][12]
Mechanism of Action
Both this compound and 9-phenanthrol act as direct inhibitors of the TRPM4 channel.[8][9] Their inhibitory action is reversible and voltage-independent.[9] They are believed to physically block the ion permeation pathway of the channel, thereby preventing the influx of monovalent cations like Na+ and K+. Recent cryo-electron microscopy studies have begun to elucidate the specific binding sites for novel inhibitors like this compound (NBA) on the TRPM4 channel, providing a structural basis for their inhibitory mechanism.[13]
Species-Specific Effects: A Critical Consideration
A crucial finding for researchers using animal models is the species-specific activity of these inhibitors. While this compound (NBA) has been shown to inhibit both human and mouse TRPM4 channels, another related compound, CBA, inhibits human TRPM4 but not the mouse ortholog.[4][14] 9-phenanthrol also exhibits species-dependent effects. It inhibits human TRPM4, but its effect on mouse TRPM4 can vary depending on the site of application (intracellular vs. extracellular), with some studies reporting a potentiation of the current.[4] This highlights the importance of validating the efficacy of any inhibitor in the specific species and experimental system being used.
Experimental Protocols
The characterization and comparison of TRPM4 inhibitors predominantly rely on electrophysiological techniques, specifically the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the activity of all TRPM4 channels on the surface of a single cell.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing human or mouse TRPM4 are commonly used.[9]
-
Pipette Solution (Intracellular): Contains a high concentration of a monovalent cation (e.g., Cs+ or K+), a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration, and the inhibitor at the desired concentration for intracellular application studies.
-
Bath Solution (Extracellular): Contains physiological concentrations of ions. The inhibitor is added to this solution for extracellular application studies.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell.
-
Stimulation: The intracellular free Ca2+ concentration is raised to a level that activates TRPM4 channels (typically in the micromolar range).
-
Data Acquisition: The resulting ion currents are measured using an amplifier and specialized software. The inhibitory effect is quantified by comparing the current amplitude before and after the application of the inhibitor.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the direct application of inhibitors to the intracellular face of the channel.
Methodology:
-
Patch Excision: After forming a gigaseal in the cell-attached configuration, the pipette is retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution.
-
Solution Exchange: The excised patch is then moved through a series of solutions containing different concentrations of the inhibitor and activating ligands (e.g., Ca2+).
-
Data Analysis: The dose-response relationship of the inhibitor can be determined by measuring the channel activity at various inhibitor concentrations. This allows for the calculation of the IC50 value.[9]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which these inhibitors are used, the following diagrams illustrate the TRPM4 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: TRPM4 signaling pathway.
Caption: Experimental workflow for testing TRPM4 inhibitors.
Conclusion: Choosing the Right Tool for the Job
For researchers requiring a highly potent and selective inhibitor of TRPM4 for in vitro studies, this compound (NBA) is the superior choice over 9-phenanthrol. Its sub-micromolar potency and improved selectivity profile minimize the risk of off-target effects, leading to more reliable and interpretable data. However, the well-established nature of 9-phenanthrol and the extensive body of literature referencing its use may still make it a relevant compound for certain comparative studies.
Crucially, the discovery of species-specific effects for both inhibitors underscores the necessity for careful validation in the chosen experimental model. As the field of TRP channel pharmacology continues to evolve, the development of even more potent and selective modulators will undoubtedly provide researchers with increasingly sophisticated tools to dissect the intricate roles of these important ion channels in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TRPM4 - Wikipedia [en.wikipedia.org]
- 3. bmbreports.org [bmbreports.org]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. selleckchem.com [selleckchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4 Inhibitors: A Comparative Analysis of TRPM4-IN-2 and CBA Across Species
For researchers in pharmacology, neuroscience, and cardiovascular studies, the transient receptor potential melastatin 4 (TRPM4) channel presents a compelling target for therapeutic intervention. The development of selective inhibitors is crucial for elucidating its physiological roles and pathological implications. This guide provides a detailed comparison of two notable TRPM4 inhibitors, TRPM4-IN-2 (also known as NBA) and CBA, with a focus on their species-specific effects, supported by experimental data and detailed protocols.
Executive Summary
A key challenge in preclinical drug development is the translation of findings from animal models to human applications. This is particularly pertinent for ion channel modulators, where subtle differences in protein structure between species can lead to significant variations in compound efficacy. Experimental evidence reveals striking species-dependent differences in the effects of this compound and CBA on human versus mouse TRPM4 channels. While this compound demonstrates potent inhibition of both human and mouse TRPM4, CBA is a selective inhibitor of the human ortholog, exhibiting minimal to no inhibitory activity on the mouse channel.[1][2][3][4][5] This guide will dissect these differences to inform the selection of the appropriate tool compound for specific research needs.
Comparative Efficacy: Human vs. Mouse TRPM4
The differential effects of this compound and CBA on human and mouse TRPM4 channels have been systematically evaluated using patch-clamp electrophysiology in heterologous expression systems.[1][2][3][4][5][6]
Data Summary:
| Compound | Species | Application | Effect | IC50 |
| This compound (NBA) | Human | Intracellular | Inhibition | 0.187 µM[4] |
| Extracellular | Inhibition | Not explicitly stated, but inhibition observed. | ||
| Mouse | Intracellular | Inhibition | 0.119 µM[4] | |
| Extracellular | Inhibition | Not explicitly stated, but inhibition observed. | ||
| CBA | Human | Intracellular | Inhibition | 0.8 µM[4] |
| Extracellular | Inhibition | 0.7 µM[4] | ||
| Mouse | Intracellular | Altered outward rectification, increased inward current | No inhibition observed[1][3][4][5] | |
| Extracellular | No inhibition | No inhibition observed[3][4][5][6] |
Key Findings:
-
This compound (NBA) is a potent, dual-species inhibitor of TRPM4, making it a suitable tool for studies involving both human cell lines and mouse models.[2][3][4][6]
-
CBA exhibits significant species selectivity, potently inhibiting human TRPM4 while having no inhibitory effect on the mouse channel.[1][3][4][5] Instead of inhibition, intracellular application of CBA on mouse TRPM4 alters the current-voltage relationship, leading to an increase in current at negative potentials.[1][3][4] This makes CBA a valuable tool for specifically studying human TRPM4 in mixed-species environments or for confirming the involvement of TRPM4 in human-derived cells.
Experimental Methodologies
The following protocol outlines the key experimental steps used to generate the comparative data, primarily based on the inside-out patch-clamp technique.
Heterologous Expression of TRPM4
-
Cell Line: TsA-201 cells are commonly used for their robust expression of exogenous proteins.
-
Transfection: Cells are stably transfected with plasmids encoding either human or mouse TRPM4.
-
Verification: Expression of the full-length TRPM4 protein is confirmed by Western blot analysis.[6]
Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct application of compounds to the intracellular face of the cell membrane, providing precise control over the experimental conditions.
-
Pipette Solution (Extracellular): Contains (in mM): 150 NaCl, 10 HEPES, and 2 CaCl2, with the pH adjusted to 7.4 with NaOH.[1][4] For extracellular compound application, the inhibitor is added to this solution.[1][4]
-
Bath Solution (Intracellular): Contains (in mM): 150 NaCl, 10 HEPES, and 2 HEDTA, with the pH adjusted to 7.4 with NaOH.[1][4] TRPM4 is activated by perfusing a solution containing 300 µM free Ca2+.[1][4] For intracellular compound application, the inhibitor is added to the Ca2+-containing bath solution.[1][4]
-
Recording:
-
Membrane patches are excised from the cells in the inside-out configuration.
-
Currents are recorded using a patch-clamp amplifier.
-
To measure steady-state currents, a voltage protocol is applied, typically consisting of steps to -100 mV and +100 mV from a holding potential of 0 mV.[1]
-
The effect of the compound is calculated by comparing the current amplitude in the presence and absence of the inhibitor.[1][6]
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. The IC50 values are then determined by fitting the data with a Hill equation.[4][6]
Visualizing the Experimental Workflow and Species-Specific Effects
The following diagrams illustrate the experimental process and the differential impact of the inhibitors.
Conclusion and Recommendations
The choice between this compound and CBA is highly dependent on the specific aims of the research.
-
For studies requiring the inhibition of TRPM4 in mouse models or murine cells, this compound (NBA) is the clear choice. Its potent and comparable inhibition of both human and mouse TRPM4 makes it a reliable tool for translational research.
-
For investigations focused specifically on human TRPM4, or for experiments designed to differentiate the activity of human versus mouse channels, CBA is an invaluable tool. Its high degree of species selectivity allows for the targeted inhibition of the human channel without affecting the mouse counterpart.
Researchers should be mindful of these species-specific differences to avoid misinterpretation of results and to ensure the selection of the most appropriate pharmacological tool for their studies. The data strongly suggests that compounds screened using "humanised assays" should be thoroughly characterized on orthologs from relevant animal models before their use in in vivo experiments.[3]
References
- 1. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 3. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. researchgate.net [researchgate.net]
Validating Trpm4-IN-2 Specificity: An Electrophysiological Comparison
For researchers in pharmacology and drug discovery, the rigorous validation of a compound's specificity is paramount to ensure reliable experimental outcomes and to advance promising therapeutic candidates. This guide provides a comprehensive comparison of Trpm4-IN-2 (also known as NBA), a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, with other commonly used TRPM4 inhibitors. The focus is on electrophysiological methods for validating specificity, offering detailed experimental protocols and supporting data to guide researchers in their own investigations.
Comparative Analysis of TRPM4 Inhibitors
The selection of an appropriate inhibitor is critical for studying the physiological roles of TRPM4 and for its validation as a therapeutic target. This section compares the potency and selectivity of this compound with other known TRPM4 blockers.
| Inhibitor | Synonym(s) | Reported IC50 (Human TRPM4) | Selectivity Profile | Species Specificity | Key Considerations |
| This compound | NBA | 0.16 µM[1] | Inhibits both human and mouse TRPM4.[2][3] May have off-target effects on the cardiac voltage-gated sodium channel Nav1.5 at higher concentrations.[4][5] | Effective on both human and mouse TRPM4.[2][3] | Recommended for studies involving both human and mouse models due to its consistent inhibitory action across species.[2] |
| CBA | Trpm4-IN-1, Compound 5 | 1.5 µM[6][7] | Exhibits good selectivity against other TRP channels (TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8).[1] | Striking species-specificity: inhibits human TRPM4 but not mouse TRPM4.[2][8] | A promising inhibitor for human TRPM4 studies, but caution is required when extrapolating findings to mouse models.[2] |
| 9-phenanthrol | - | 17-29.1 µM[9] | Known to have off-target effects, including inhibition of TMEM16A (a calcium-activated chloride channel) and effects on various K+ and Ca2+ channels at higher concentrations.[10][11] | Inhibits human TRPM4. Its effect on mouse TRPM4 is complex, showing inhibition when applied extracellularly but potentiation when applied intracellularly.[2] | Its use should be interpreted with caution due to low potency, lack of selectivity, and complex species-specific effects.[2][9] |
Electrophysiological Protocols for Specificity Validation
Patch-clamp electrophysiology is the gold-standard technique for characterizing the potency and selectivity of ion channel inhibitors. Below are detailed protocols for whole-cell and inside-out patch-clamp recordings to assess the specificity of this compound.
Whole-Cell Patch-Clamp Protocol
This configuration allows for the recording of currents from the entire cell membrane, providing a global view of the inhibitor's effect on endogenous or overexpressed TRPM4 channels.
1. Cell Preparation:
-
Culture cells expressing TRPM4 (e.g., HEK293 cells stably overexpressing human or mouse TRPM4, or a cell line with endogenous expression like LNCaP or HCT116) on glass coverslips.[1][9]
-
Use cells at 70-80% confluency for recordings.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3. The osmolarity should be between 260 and 280 mOsm.[12] To activate TRPM4, the free Ca2+ concentration can be adjusted (e.g., to 10 µM).[1]
-
External (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2, pH 7.4 with NaOH.[9]
3. Recording Procedure:
-
Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.[9]
-
Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.[13]
-
Record baseline currents, then perfuse the bath solution containing the test inhibitor (e.g., this compound) at various concentrations to determine the IC50.
-
To assess specificity, perform similar recordings on cells expressing other ion channels (e.g., Nav1.5, various K+ channels) to test for off-target effects.
Inside-Out Patch-Clamp Protocol
This configuration is ideal for studying the direct interaction of an inhibitor with the intracellular domain of the channel and for precise control of the intracellular solution.
1. Cell Preparation:
-
As described for the whole-cell protocol.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2, pH 7.4 with NaOH.[9]
-
Bath (Intracellular) Solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA, pH 7.4 with NaOH (as a Ca2+-free solution). A separate solution containing a known concentration of free Ca2+ (e.g., 300 µM) is used to activate TRPM4.[2][13]
3. Recording Procedure:
-
Establish a gigaohm seal.
-
Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Perfuse the patch with the Ca2+-containing bath solution to activate TRPM4 channels and record baseline currents.
-
Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to generate current-voltage (I-V) relationships.[13]
-
Apply the test inhibitor to the bath solution at various concentrations to assess its effect on the intracellular side of the channel.
-
For assessing extracellular effects, the inhibitor can be included in the pipette solution.[2]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental logic is crucial for understanding and planning specificity validation studies.
TRPM4 Signaling Pathway
TRPM4 is a Ca2+-activated non-selective cation channel. Its activation leads to Na+ influx and subsequent membrane depolarization. This depolarization can influence various downstream cellular processes, including Ca2+ signaling, by reducing the driving force for Ca2+ entry through other channels.
Caption: TRPM4 activation by intracellular Ca²⁺ and its downstream effects.
Experimental Workflow for Validating Inhibitor Specificity
A logical and systematic workflow is essential for robustly validating the specificity of a new inhibitor like this compound.
Caption: A stepwise workflow for validating the specificity of a TRPM4 inhibitor.
References
- 1. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. storage.prod.researchhub.com [storage.prod.researchhub.com]
Trpm4-IN-2: A Superior Alternative to Glibenclamide for Selective TRPM4 Inhibition
For researchers in pharmacology, neuroscience, and oncology, the selective modulation of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel is of paramount importance. This guide provides a comprehensive comparison of Trpm4-IN-2 and the widely used but non-selective agent, glibenclamide, as inhibitors of TRPM4. Experimental data robustly supports this compound as a more potent and selective tool for investigating TRPM4 function.
The TRPM4 channel, a calcium-activated non-selective cation channel, is a critical regulator of cellular membrane potential and intracellular calcium homeostasis.[1][2] Its involvement in a myriad of physiological and pathological processes, including cardiovascular function, immune response, and cancer progression, has made it a compelling therapeutic target.[3] While glibenclamide has been historically used to probe TRPM4 function, its significant off-target effects necessitate the adoption of more selective inhibitors like this compound.
Potency and Efficacy: A Quantitative Comparison
Electrophysiological studies have demonstrated that this compound (also known as NBA) is a highly potent inhibitor of the human TRPM4 channel with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In contrast, the inhibitory potency of glibenclamide on TRPM4 is considerably lower and varies depending on the presence of the sulfonylurea receptor 1 (SUR1) subunit, with which TRPM4 can form a complex.
| Inhibitor | Target | IC50 | Cell Type/System | Reference |
| This compound (NBA) | Human TRPM4 | 0.16 µM | - | [4][5] |
| Human TRPM4 (extracellular application) | 0.125 µM | TsA-201 cells | [6] | |
| Human TRPM4 (intracellular application) | 0.187 µM | TsA-201 cells | [6] | |
| Mouse TRPM4 (extracellular application) | 0.215 µM | TsA-201 cells | [6] | |
| Mouse TRPM4 (intracellular application) | 0.119 µM | TsA-201 cells | [6] | |
| Glibenclamide | TRPM4 | 10 µM (reduced current) | SHR ventricular cardiomyocytes | [6] |
| TRPM4-SUR1 complex | Potent inhibition (concentration not specified) | Human brain endothelial cells | [7] | |
| Cation Currents (TRPM4-like) | Lower inhibition than 9-phenanthrol at 100 µM | Guinea pig detrusor smooth muscle cells | [8][9] |
Selectivity Profile: The Critical Advantage of this compound
A key differentiator between this compound and glibenclamide is their selectivity. Glibenclamide is a well-known blocker of ATP-sensitive potassium (KATP) channels and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which can confound experimental results when studying TRPM4. This compound, belonging to the aryloxyacyl-anthranilic acid class of inhibitors, has been shown to be highly selective for TRPM4 over other TRP channels.
| Inhibitor | Known Off-Target Effects | Reference |
| This compound (NBA) | Not specified in the provided results. Generally considered selective for TRPM4. | |
| Glibenclamide | ATP-sensitive K+ (KATP) channels (Kir6.x/SURx) | |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channels (IC50 = 20 µM) | ||
| Agonist of Transient Receptor Potential Ankyrin 1 (TRPA1) | [10] |
Impact on Cellular Signaling Pathways
The selective inhibition of TRPM4 by this compound allows for a more precise dissection of its role in cellular signaling.
TRPM4 Signaling in Prostate Cancer
In prostate cancer, TRPM4 expression is upregulated and contributes to cell proliferation and migration. TRPM4 modulates intracellular calcium signaling by regulating store-operated calcium entry (SOCE). Inhibition of TRPM4 has been shown to impact the Akt/GSK3-β signaling pathway, leading to a reduction in β-catenin levels and its nuclear localization.
Figure 1: TRPM4 signaling in prostate cancer. TRPM4-mediated depolarization reduces Ca²⁺ influx via SOCE, influencing the Akt/GSK3-β/β-catenin pathway.
TRPM4 and Neuroinflammation
In the context of neuroinflammation, TRPM4 can form a complex with the SUR1 receptor. This SUR1-TRPM4 channel is implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune response that can contribute to neuronal damage. Glibenclamide, by virtue of its interaction with SUR1, can inhibit this pathway.
Figure 2: SUR1-TRPM4 in neuroinflammation. The SUR1-TRPM4 complex can activate the NLRP3 inflammasome, a process inhibited by glibenclamide.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPM4 Inhibition Assay
This protocol is adapted from studies characterizing novel TRPM4 inhibitors and is suitable for assessing the inhibitory effects of compounds like this compound and glibenclamide on TRPM4 currents.
1. Cell Preparation:
-
Culture cells endogenously expressing TRPM4 (e.g., DU145 prostate cancer cells) or a cell line stably overexpressing human TRPM4 (e.g., HEK293 or TsA-201 cells) on glass coverslips.
-
Use cells at 50-80% confluency for recordings.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer system (e.g., 10 EGTA and calculated CaCl2) to achieve a final free [Ca2+]i of ~1 µM to activate TRPM4. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit TRPM4 currents.
-
After obtaining a stable baseline current, perfuse the chamber with the external solution containing the test compound (this compound or glibenclamide) at various concentrations.
-
Record the inhibition of the TRPM4 current at each concentration.
-
To determine the IC50 value, plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation.
Figure 3: Whole-cell patch-clamp workflow. A schematic representation of the key steps in an electrophysiology experiment to test TRPM4 inhibitors.
Conclusion
The available experimental evidence strongly indicates that this compound is a superior pharmacological tool for studying the TRPM4 ion channel compared to glibenclamide. Its high potency and, most importantly, its selectivity for TRPM4 minimize the potential for confounding off-target effects that are inherent with the use of glibenclamide. For researchers aiming to elucidate the precise physiological and pathophysiological roles of TRPM4, this compound represents a more reliable and specific alternative, enabling more accurate and interpretable experimental outcomes.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A Novel Role of the TRPM4 Ion Channel in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multivalent glibenclamide to generate islet specific imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. TRPM4 channel inhibitors 9-phenanthrol and glibenclamide differentially decrease guinea pig detrusor smooth muscle whole-cell cation currents and phasic contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. TRPM4 channel inhibitors 9-phenanthrol and glibenclamide differentially decrease guinea pig detrusor smooth muscle whole-cell cation currents and phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-diabetic drug glibenclamide is an agonist of the transient receptor potential Ankyrin 1 (TRPA1) ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of TRPM4 Inhibition: A Comparative Guide to Trpm4-IN-2 and siRNA
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, has emerged as a significant player in a multitude of physiological and pathophysiological processes. Its involvement in cardiovascular diseases, immune responses, and various cancers has made it an attractive target for therapeutic intervention.[1][2][3] Researchers seeking to modulate TRPM4 function primarily have two powerful tools at their disposal: small molecule inhibitors, such as Trpm4-IN-2, and genetic knockdown using small interfering RNA (siRNA).
This guide provides an objective comparison of these two methodologies, offering a comprehensive overview of their performance, supported by experimental data. We will delve into their mechanisms of action, efficacy, potential off-target effects, and the experimental protocols required for their successful implementation.
At a Glance: this compound vs. siRNA
| Feature | This compound (NBA) | siRNA-mediated Knockdown |
| Target | TRPM4 channel protein | TRPM4 mRNA |
| Mechanism of Action | Direct, reversible inhibition of ion channel conductance | Post-transcriptional gene silencing leading to reduced protein expression |
| Mode of Action | Pharmacological | Genetic |
| Temporal Control | Acute, rapid onset and reversal | Delayed onset (24-72 hours), long-lasting effect |
| Reported Efficacy | IC50: 0.16 μM; Blocks ~88% of endogenous TRPM4 currents at 50 μM[4] | Up to 90% reduction in TRPM4 protein expression[5] |
| Potential Off-Target Effects | Can have off-target effects on other ion channels or cellular proteins.[3] | Can cause unintended gene silencing through miRNA-like binding.[6][7] |
| Key Advantages | Rapid and reversible control over channel function. | High specificity and long-lasting protein depletion. |
| Key Disadvantages | Potential for off-target pharmacological effects. | Slower onset of action and potential for off-target gene silencing. |
Mechanism of Action
A fundamental distinction between this compound and siRNA lies in their mechanism of action. This compound, a potent small molecule inhibitor often referred to as NBA (N-p-amyl-N'-nitro-N''-cyanoguanidine), directly interacts with the TRPM4 protein to block the passage of ions.[4] This inhibition is typically rapid and reversible, allowing for acute modulation of channel activity.
Conversely, siRNA-mediated knockdown targets the TRPM4 messenger RNA (mRNA), preventing its translation into protein. This process, known as RNA interference, leads to a reduction in the total cellular pool of TRPM4 channels.[6] The effect of siRNA is therefore not immediate and depends on the turnover rate of the existing TRPM4 protein.
Figure 1. Mechanisms of TRPM4 modulation.
Quantitative Comparison of Efficacy
Direct comparative studies under identical experimental conditions are limited. However, data from independent studies provide a basis for assessing the efficacy of each approach.
This compound (NBA) Efficacy
| Assay | Cell Line | Concentration | Result | Reference |
| Electrophysiology | DU145 (prostate cancer) | 50 μM | 88 ± 9% block of endogenous TRPM4 currents | [4] |
| Fluorescence Assay | HEK293 (overexpressing TRPM4) | 0.16 μM | IC50 for inhibition of Na+ influx | [4] |
siRNA Knockdown Efficacy
| Assay | Cell Line | Transfection Time | Result | Reference |
| Western Blot | B16F10 (murine melanoma) | 48-72 hours | Up to 90 ± 6% reduction in endogenous TRPM4 protein | [5] |
| RT-qPCR | HL-1 (cardiac muscle) | 48 hours | Significant reduction in Trpm4 mRNA expression | [8] |
Experimental Protocols
I. Inhibition of TRPM4 Currents with this compound (NBA) using Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing small molecule inhibitors of TRPM4.[9]
-
Cell Preparation: Culture cells (e.g., HEK293 overexpressing TRPM4 or a cell line with endogenous expression like DU145) on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 µM to activate TRPM4) (pH 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound (NBA) in DMSO.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (20-25°C).
-
Hold the membrane potential at a suitable holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit TRPM4 currents.
-
Establish a stable baseline recording of TRPM4 currents.
-
Perfuse the cells with the external solution containing the desired final concentration of this compound (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Record the currents in the presence of the inhibitor until a steady-state effect is observed.
-
To test for reversibility, wash out the inhibitor by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition.
-
For dose-response curves, apply a range of inhibitor concentrations and fit the data to the Hill equation to determine the IC50.
-
II. Knockdown of TRPM4 using siRNA and Validation by Western Blot
This protocol is a generalized procedure based on common molecular biology techniques.[5][8]
-
siRNA Design and Preparation:
-
Obtain pre-designed and validated siRNA duplexes targeting TRPM4 or design them using appropriate algorithms. A non-targeting siRNA should be used as a negative control.
-
Resuspend the lyophilized siRNAs in RNase-free buffer to the desired stock concentration (e.g., 20 µM).
-
-
Cell Transfection:
-
Plate cells in antibiotic-free medium to a confluency of 50-70% on the day of transfection.
-
For a 6-well plate, dilute 50-100 pmol of siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Validation of Knockdown by Western Blot:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for TRPM4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the TRPM4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of knockdown relative to the non-targeting control.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the broader context of TRPM4 signaling and the workflows for the comparative experiments.
Figure 2. Simplified TRPM4 signaling pathway.
References
- 1. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an AAV9-RNAi-mediated silencing strategy to abrogate TRPM4 expression in the adult heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Trpm4-IN-2 and Other Novel TRPM4 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel transient receptor potential melastatin 4 (TRPM4) inhibitor, Trpm4-IN-2, against other recently developed inhibitors. This document synthesizes available experimental data to facilitate informed decisions in preclinical research and drug discovery programs targeting the TRPM4 ion channel.
The transient receptor potential melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that has emerged as a promising therapeutic target for a range of pathologies, including cardiac arrhythmias, immune disorders, and various cancers.[1][2] The development of potent and selective TRPM4 inhibitors is crucial for validating its therapeutic potential and for advancing drug development efforts. This guide focuses on a head-to-head comparison of this compound (also known as NBA) with other novel inhibitors such as Trpm4-IN-1 (CBA) and LBA, moving beyond older, less selective compounds like 9-phenanthrol and flufenamic acid.
Performance Comparison of Novel TRPM4 Inhibitors
The following tables summarize the quantitative data on the inhibitory potency of this compound and its counterparts across different cell lines.
| Inhibitor | Synonym(s) | IC50 in HEK293 cells (overexpressing human TRPM4) | IC50 in LNCaP cells (prostate cancer, endogenous TRPM4) | IC50 in HCT116 cells (colorectal cancer, endogenous TRPM4) | Reference(s) |
| This compound | NBA | 0.4 µM | 0.16 ± 2.4 µM | 0.12 µM | [3][4] |
| Trpm4-IN-1 | CBA, Compound 5 | 1.5 µM | 1.1 ± 0.3 µM | 1.18 µM | [1][3][5] |
| LBA | 1.6 µM | 0.74 ± 2.0 µM | 1.84 µM | [1][3][4] |
Table 1: Inhibitory Potency (IC50) of Novel TRPM4 Inhibitors. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound (NBA), Trpm4-IN-1 (CBA), and LBA in various cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Selectivity Profile | Key Findings | Reference(s) |
| Trpm4-IN-1 (CBA) | Tested against TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8. | Demonstrated good selectivity over other tested TRP channel family members. | [1] |
| This compound (NBA) | Reported to be a selective inhibitor. | Inhibits both human and mouse TRPM4, making it a valuable tool for in vivo studies in mouse models. | [6][7] |
| Trpm4-IN-1 (CBA) | Species-specific effects. | Potently inhibits human TRPM4 but is ineffective against mouse TRPM4. | [6][8] |
Table 2: Selectivity and Species-Specificity of Novel TRPM4 Inhibitors. This table highlights the known selectivity profiles and species-specific activity of the inhibitors, which is a critical consideration for translational research.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the TRPM4 signaling pathway and the experimental workflows used to characterize these compounds.
Caption: TRPM4 signaling cascade in cancer cells.
Caption: Characterization workflow for novel TRPM4 inhibitors.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel inhibitors, providing direct measurement of ion channel activity.
Objective: To measure the inhibitory effect of compounds on TRPM4 currents in cells overexpressing the channel or in cells with endogenous expression.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing human TRPM4, or cancer cell lines such as LNCaP or HCT116, are cultured on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 8.7 CaCl2 (to achieve a free Ca2+ concentration of ~1 µM), 2 Mg-ATP (pH 7.2 with CsOH). The high concentration of the calcium chelator BAPTA with a specific amount of CaCl2 is used to clamp the intracellular free calcium at a level that activates TRPM4.
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Voltage ramps from -100 mV to +100 mV over 200 ms are applied every 2 seconds to elicit TRPM4 currents.
-
A stable baseline current is recorded for several minutes.
-
The test compound (e.g., this compound) is then perfused into the bath at various concentrations.
-
The effect of the compound on the current amplitude is measured.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data is fitted to a Hill equation to determine the IC50 value.
Sodium Influx Assay
This high-throughput screening-compatible assay measures TRPM4-mediated Na+ influx using a sodium-sensitive dye.[9]
Objective: To rapidly screen and characterize the potency of TRPM4 inhibitors.
Methodology:
-
Cell Plating: HEK293 cells overexpressing TRPM4 are plated in 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Compound Incubation: The dye-loading solution is removed, and the cells are incubated with the test compounds at various concentrations in the Na+-free assay buffer for a defined period (e.g., 20 minutes).[9]
-
Signal Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A stimulus buffer containing NaCl and a Ca2+ ionophore (e.g., ionomycin) is added to the wells to reintroduce Na+ and activate TRPM4 via Ca2+ influx.[9]
-
The increase in fluorescence, corresponding to Na+ influx, is measured kinetically.
-
-
Data Analysis: The initial rate of fluorescence increase or the area under the curve is calculated. The percentage of inhibition by the test compound is determined relative to vehicle-treated controls, and IC50 values are calculated.[9]
Conclusion
The development of novel TRPM4 inhibitors represents a significant advancement in the study of this ion channel's role in health and disease. This compound (NBA) stands out as a highly potent inhibitor of human TRPM4, with the added advantage of inhibiting the mouse ortholog, making it a valuable tool for preclinical in vivo studies.[6][7] Trpm4-IN-1 (CBA) is also a potent and selective inhibitor of human TRPM4 but lacks efficacy against the mouse channel, a critical consideration for translational research.[6][8] LBA shows comparable potency to CBA in some assays.[1][3] The choice of inhibitor will ultimately depend on the specific research question, the cell system or animal model being used, and the desired selectivity profile. The experimental protocols detailed in this guide provide a foundation for the rigorous evaluation of these and future TRPM4 inhibitors.
References
- 1. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM Family Channels in Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Trpm4-IN-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trpm4-IN-2 and alternative methods for confirming target engagement of the transient receptor potential melastatin 4 (TRPM4) ion channel. This document outlines experimental data, detailed protocols, and visual workflows to facilitate informed decisions in research and development.
This compound, also known as NBA, is a potent inhibitor of the TRPM4 ion channel, a calcium-activated non-selective cation channel.[1] Dysregulation of TRPM4 has been implicated in various pathological conditions, including cardiac arrhythmias, immune disorders, and certain cancers, making it a compelling target for therapeutic intervention.[2][3] Confirmation of target engagement is a critical step in the validation of any potential therapeutic agent. This guide details established methodologies to robustly confirm that this compound interacts with and modulates the function of TRPM4 in a cellular context.
Comparative Analysis of TRPM4 Inhibitors
A variety of small molecule inhibitors have been developed to target the TRPM4 channel. This compound (NBA) stands out for its high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used TRPM4 inhibitors across different cell lines and experimental configurations.
| Inhibitor | Alias | IC50 (µM) | Cell Line | Experimental Method | Reference |
| This compound | NBA | 0.16 | LNCaP (prostate cancer) | Whole-cell patch clamp | |
| 0.12 | HCT116 (colorectal cancer) | Whole-cell patch clamp | |||
| 0.125 (extracellular) | TsA-201 (human TRPM4) | Inside-out patch clamp | [4] | ||
| 0.187 (intracellular) | TsA-201 (human TRPM4) | Inside-out patch clamp | [4] | ||
| 0.215 (extracellular) | TsA-201 (mouse TRPM4) | Inside-out patch clamp | [4] | ||
| 0.119 (intracellular) | TsA-201 (mouse TRPM4) | Inside-out patch clamp | [4] | ||
| Trpm4-IN-1 | CBA | 1.5 | HEK293 (overexpression) | Not specified | [5][6] |
| 1.1 | LNCaP (prostate cancer) | Whole-cell patch clamp | |||
| 1.84 | HCT116 (colorectal cancer) | Whole-cell patch clamp | |||
| 0.7 (extracellular) | TsA-201 (human TRPM4) | Inside-out patch clamp | [2] | ||
| 0.8 (intracellular) | TsA-201 (human TRPM4) | Inside-out patch clamp | [2] | ||
| Trpm4-IN-3 | LBA | 0.74 | LNCaP (prostate cancer) | Whole-cell patch clamp | |
| 1.84 | HCT116 (colorectal cancer) | Whole-cell patch clamp | |||
| 9-phenanthrol | 17-20 | HEK-293 (overexpression) | Whole-cell & inside-out patch | [7] | |
| 21 | Murine atrial cells | Not specified | [7] | ||
| 11 | Rat cerebral artery smooth muscle | Not specified | [7] |
Selectivity Profile:
An ideal inhibitor demonstrates high potency for its intended target with minimal off-target effects. The selectivity of TRPM4 inhibitors is a crucial consideration.
| Inhibitor | Selectivity Notes | Reference |
| This compound (NBA) | Inhibits both human and mouse TRPM4. | [4] |
| Trpm4-IN-1 (CBA) | Selective for human TRPM4; does not inhibit mouse TRPM4. No significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6. | [2][8] |
| 9-phenanthrol | Exhibits low potency and has known off-target effects, including inhibition of TMEM16A channels. | [7] |
Signaling Pathway and Target Engagement Workflow
To effectively confirm target engagement, it is essential to understand the signaling pathway of TRPM4 and the logical flow of experimental validation.
Confirming that this compound engages with TRPM4 involves a multi-step experimental approach, progressing from direct functional assays to broader cellular consequence assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. hellobio.com [hellobio.com]
- 3. Trpm4 differentially regulates Th1 and Th2 function by altering calcium signaling and NFAT localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. adam-zweifach-mcb.media.uconn.edu [adam-zweifach-mcb.media.uconn.edu]
- 7. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]
- 8. abpbio.com [abpbio.com]
Safety Operating Guide
Navigating the Disposal of Trpm4-IN-2: A Guide to Safe Laboratory Practices
Important Note: All laboratory personnel must be trained on proper waste handling and disposal procedures and should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.[4]
Pre-Disposal Checklist
Before beginning the disposal process, ensure you have the following:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.
-
A designated hazardous waste container that is compatible with the waste being generated.
-
Hazardous waste labels from your institution's EHS department.
-
Knowledge of the location of your laboratory's designated satellite accumulation area for hazardous waste.
Step-by-Step Disposal Procedure for Trpm4-IN-2
The proper disposal of this compound, like most laboratory chemicals, involves a systematic process of identification, segregation, and containment.
Step 1: Waste Identification and Characterization
Treat all waste containing this compound as hazardous chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound, including stock solutions (often in DMSO) and diluted working solutions.
-
Any solvent used to rinse containers that held this compound.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Keep solid this compound waste separate from liquid waste. If possible, store it in its original container with the label intact.
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof container.
-
Do not mix this waste with other types of chemical waste unless specifically permitted by your EHS department. For example, halogenated and non-halogenated solvents should generally be kept separate.[5]
-
Aqueous solutions should be segregated from solvent-based solutions.
-
Step 3: Containerization
The choice and handling of waste containers are critical for safety.
-
Use containers that are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
The container material must be compatible with the waste. For instance, do not store acidic or basic solutions in metal containers.
-
Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.
-
Keep waste containers closed at all times, except when adding waste.[4]
Step 4: Labeling
Accurate and complete labeling of hazardous waste containers is a regulatory requirement.
-
As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your EHS department.[4]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all components in the container (e.g., "this compound in Dimethyl Sulfoxide"). Chemical formulas or abbreviations are generally not acceptable.
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
Step 5: Storage and Disposal
-
Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be under the direct supervision of laboratory personnel.
-
Ensure that incompatible waste types are stored separately. For example, store acids and bases in separate secondary containment.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour chemical waste down the drain or dispose of it in the regular trash unless you have explicit permission from your EHS department for a specific, non-hazardous material.
Disposal of Contaminated Materials
Items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should also be treated as hazardous waste.
-
Collect these items in a designated, labeled container, separate from non-contaminated lab trash.
-
If these items are heavily contaminated, they should be placed in a sealed bag within the hazardous waste container.
Empty Container Disposal
An empty container that has held this compound must be properly managed to be disposed of as regular trash.
-
A container is considered "empty" if all contents have been removed that can be by normal means.
-
For containers that held acutely hazardous waste, a triple rinse with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Once the container is properly emptied (and rinsed if required), deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous waste.[4]
Summary of Disposal Guidelines
| Waste Type | Disposal Procedure | Key Considerations |
| Solid this compound | Dispose of as hazardous chemical waste. | Keep in original container if possible. Segregate from other waste types. |
| Liquid Waste (Solutions) | Collect in a labeled, compatible hazardous waste container. | Do not mix with incompatible waste. Keep container closed. |
| Contaminated Labware | Dispose of as hazardous chemical waste. | Collect in a designated, labeled container. |
| Empty Containers | Triple rinse with an appropriate solvent; collect rinsate as hazardous waste. Deface label and dispose of as non-hazardous waste. | Follow institutional guidelines for container rinsing and disposal. |
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which should be followed for this compound.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a safe and compliant research environment, allowing your focus to remain on scientific advancement.
References
Personal protective equipment for handling Trpm4-IN-2
This guide provides crucial safety and logistical information for the handling and disposal of Trpm4-IN-2, a potent transient receptor potential melastatin 4 (TRPM4) inhibitor. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on established laboratory safety protocols for novel chemical compounds is mandated. This information is intended for trained researchers, scientists, and drug development professionals.
Hazard Assessment and Precautionary Measures
As this compound is a novel compound with limited safety data, it should be treated as a potentially hazardous substance.[1] All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] Engineering controls, such as a fume hood, are the primary line of defense.[3]
Key Operational Precautions:
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.[1]
-
Work Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Aerosol Minimization: Procedures should be designed to minimize the formation and dispersion of aerosols.[1]
-
Working Alone: Avoid working alone when handling this compound, especially during hazardous procedures.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to ensure personal safety. The following table summarizes the required PPE for handling this compound, based on general laboratory safety standards.
| PPE Category | Item | Specification and Use |
| Eye and Face | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes.[1][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[3] | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice. Always check for tears or holes before use. Dispose of gloves after handling the compound and do not reuse them. Wash hands thoroughly after removing gloves.[4] |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing.[3] |
| Respiratory | Respirator | While working in a fume hood should be sufficient, if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary. A risk assessment should be performed.[3] |
| Foot | Closed-Toed Shoes | Required to protect feet from spills.[1] |
Handling and Storage Procedures
Preparation and Handling:
-
Read and Understand: Before beginning any work, be familiar with these safety guidelines.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work in a Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Spill Kit: Ensure a chemical spill kit is readily available in the laboratory.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, concentration, date, and hazard warnings.[2][5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste, including gloves, weighing paper, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular trash.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
